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Core Science & Biosynthesis

Foundational

n1-methylpentane-1,5-diamine chemical structure and physical properties

Comprehensive Technical Guide: N1-Methylpentane-1,5-Diamine Structural Dynamics and Synthesis Executive Summary N1-methylpentane-1,5-diamine (commonly referred to as N-methylcadaverine) is a selectively methylated alipha...

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Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Technical Guide: N1-Methylpentane-1,5-Diamine Structural Dynamics and Synthesis

Executive Summary

N1-methylpentane-1,5-diamine (commonly referred to as N-methylcadaverine) is a selectively methylated aliphatic polyamine. It serves as a critical intermediate in the biosynthesis of piperidine and granatane alkaloids and functions as a highly versatile PROTAC (Proteolysis Targeting Chimera) linker in modern drug discovery[1]. This whitepaper provides a rigorous technical analysis of its physical properties, the causality behind its structural behavior, and a field-proven, self-validating synthetic protocol designed to circumvent common cyclization side-reactions.

Chemical Structure and Physical Properties

The molecular architecture of N1-methylpentane-1,5-diamine consists of a five-carbon aliphatic chain terminating in a primary amine at one end and a secondary (N-methylated) amine at the other. This asymmetry is the core driver of its unique physicochemical profile.

Causality in Physical Properties: Compared to its symmetric precursor, cadaverine (pentane-1,5-diamine), the methylation of one amino group reduces the total number of hydrogen bond donors from four to three. This subtle modification disrupts the extensive intermolecular hydrogen-bonding network, resulting in a lower boiling point and increased lipophilicity. In the context of drug development, this increased lipophilicity and reduced Topological Polar Surface Area (TPSA) enhance the membrane permeability of PROTACs utilizing this linker.

Table 1: Quantitative Physical and Chemical Properties

PropertyValueCausality / Structural Significance
Molecular Formula C6H16N2Asymmetric aliphatic diamine structure.
Molar Mass 116.20 g/mol Heavier than cadaverine due to the addition of the N-methyl group[2].
CAS Number 32752-52-6Unique registry identifier for precise chemical procurement.
Boiling Point ~145 °CLowered relative to cadaverine (~179 °C) due to the loss of one H-bond donor[2].
Physical State LiquidStandard phase for short-chain, unbranched aliphatic amines at standard temperature and pressure.

Biochemical Relevance and Application

In natural product synthesis, mono-methylated polyamines are essential precursors. N1-methylpentane-1,5-diamine is specifically implicated in the biosynthetic pathways of granatane and piperidine alkaloids[1]. In synthetic chemistry, its dual amine functionality (one primary, one secondary) allows for orthogonal reactivity. This is highly prized in the synthesis of PROTACs, where the linker must be sequentially conjugated to a target-binding ligand and an E3 ligase ligand without cross-reactivity.

Experimental Methodology: The 3-Step Synthesis Protocol

Historically, attempts to synthesize N-methylcadaverine via a two-step reductive amination resulted in spontaneous reductive deamination, yielding the cyclized byproduct N-methylpiperidine[1]. The entropic favorability of forming a six-membered ring drives this side reaction. To ensure scientific integrity and a viable yield (37.3% overall), Anderson et al. developed a robust three-step protocol that sterically blocks cyclization[1][3].

Self-Validating Workflow:

  • Step 1: Nucleophilic Aliphatic Substitution

    • Procedure: Combine 5-bromovaleronitrile (1.0 eq) and N-benzylmethylamine (1.2 eq) in anhydrous acetonitrile (MeCN). Add potassium carbonate (K2CO3, 2.0 eq) and reflux for 12-16 hours. Filter the inorganic salts and concentrate.

    • Validation: Analyze via Thin-Layer Chromatography (TLC). The complete disappearance of the 5-bromovaleronitrile spot confirms conversion. Purify via silica gel chromatography to isolate 5-(benzyl(methyl)amino)pentanenitrile.

    • Causality: K2CO3 acts as a mild acid scavenger, neutralizing the HBr byproduct to prevent protonation of the nucleophilic amine, thereby maintaining the reaction rate without inducing side reactions.

  • Step 2: Nitrile Reduction

    • Procedure: Suspend Lithium Aluminum Hydride (LiAlH4, 2.0 eq) in anhydrous diethyl ether at 0 °C. Add the purified nitrile dropwise. Reflux for 4 hours.

    • Validation: Perform a Fieser workup (n mL H2O, n mL 15% NaOH, 3n mL H2O) to safely quench the reaction and precipitate granular aluminum salts. Extract the organic layer. GC-MS must confirm the mass of the primary amine intermediate (N-benzyl-N-methylpentane-1,5-diamine).

    • Causality: The Fieser workup is critical to avoid unmanageable emulsions and efficiently release the desired amine product from the aluminum coordination complex.

  • Step 3: Catalytic Hydrogenolysis (Deprotection)

    • Procedure: Dissolve the intermediate in methanol. Add 10% Palladium on Carbon (Pd/C) catalyst. Stir vigorously under a hydrogen atmosphere (1 atm) for 12 hours. Filter through a pad of Celite and concentrate.

    • Validation: 1H NMR (Nuclear Magnetic Resonance) spectroscopy must show the complete disappearance of the aromatic benzyl protons (7.2–7.4 ppm), confirming the isolation of pure N1-methylpentane-1,5-diamine.

    • Causality: The benzyl protecting group is the linchpin of this protocol. It prevents the secondary amine's lone pair from attacking the newly formed primary amine (or imine intermediate) during reduction, entirely bypassing the entropically favored cyclization pathway[1].

Mechanistic Workflows

SynthesisWorkflow A 5-Bromovaleronitrile + N-Benzylmethylamine B 5-(Benzyl(methyl)amino) pentanenitrile A->B Step 1: Alkylation (K2CO3, MeCN) C N-Benzyl-N-methyl- pentane-1,5-diamine B->C Step 2: Reduction (LiAlH4, Ether) D N1-Methylpentane- 1,5-diamine C->D Step 3: Deprotection (Pd/C, H2)

Caption: 3-step synthesis of N1-methylpentane-1,5-diamine avoiding cyclization.

SideReaction Start Direct Reductive Amination (2-Step Route) Int Unprotected Amine Intermediate Start->Int Reduction Prod N-Methylpiperidine (Cyclized Byproduct) Int->Prod Intramolecular Attack (-NH3, Entropically Favored) Desired N-Methylcadaverine (Desired Product) Int->Desired Blocked by Kinetics

Caption: Reductive deamination side-reaction yielding N-methylpiperidine.

References

  • Title: N1-Methylpentane-1,5-diamine - ChemBK | Source: chembk.com | URL: 2

  • Title: Improved Synthesis of N-Methylcadaverine | Source: PubMed (nih.gov) | URL: 1

  • Title: Improved Synthesis of N-Methylcadaverine | Source: MDPI | URL: 3

  • Title: 1,5-pentanediamine - Sigma-Aldrich | Source: sigmaaldrich.com | URL:

Sources

Exploratory

Structural Elucidation of N1-Methylpentane-1,5-Diamine: A Comprehensive NMR Technical Guide

As a Senior Application Scientist, I frequently encounter the analytical pitfalls associated with aliphatic polyamines. N1-methylpentane-1,5-diamine (commonly known as N-methylcadaverine) is a deceptively simple unsymmet...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently encounter the analytical pitfalls associated with aliphatic polyamines. N1-methylpentane-1,5-diamine (commonly known as N-methylcadaverine) is a deceptively simple unsymmetrical diamine. It plays a pivotal role as a biosynthetic intermediate for granatane alkaloids (such as pseudopelletierine)[1] and serves as a highly versatile linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and bivalent GPCR ligands[2].

However, acquiring high-fidelity Nuclear Magnetic Resonance (NMR) spectra for this molecule requires a rigorous understanding of nuclear spin physics, solvent interactions, and molecular conformation. This whitepaper deconstructs the causality behind the 1H and 13C NMR spectral signatures of N1-methylpentane-1,5-diamine and provides a self-validating experimental framework for its accurate characterization.

Biosynthetic Context & Structural Asymmetry

Before diving into the spectrometer, we must understand the molecule's origin and topology. N-methylcadaverine is biosynthesized via the decarboxylation of L-lysine to cadaverine, followed by selective N-methylation[1].

Biosynthesis L L-Lysine C Cadaverine L->C Decarboxylation NMC N-Methylcadaverine C->NMC Methylation NMP N-Methylpelletierine NMC->NMP Oxidation & Cyclization

Biosynthetic pathway of granatane alkaloids highlighting N-methylcadaverine.

Structurally, the molecule consists of a five-carbon aliphatic chain flanked by a primary amine (-NH₂) and a secondary amine (-NHCH₃). This asymmetry breaks the magnetic equivalence found in its symmetrical precursor, cadaverine, leading to distinct resonance environments that behave differently under 1H and 13C observation.

Causality in Spectral Signatures

The 1H NMR Paradox: Inductive Overlap

One might expect the asymmetry of the molecule to produce five distinct methylene signals in the 1H NMR spectrum. However, empirical data of the dihydrochloride salt in D₂O reveals an overlapping multiplet for the C1 and C5 protons at ~2.79 ppm[3]. The Causality: Proton chemical shifts are primarily governed by the localized inductive effect of the adjacent electronegative nitrogen. The difference in the electron-withdrawing capacity between a primary ammonium group (-NH₃⁺) and a secondary ammonium group (-NH₂CH₃⁺) is negligible across the single alpha-bond. Consequently, the alpha-protons (C1 and C5) experience nearly identical deshielding forces, collapsing into an overlapping 4H multiplet.

The 13C NMR Differentiation: Beta-Substituent Effects

Unlike 1H NMR, 13C NMR is highly sensitive to steric and electronic perturbations further down the carbon skeleton. In Acetonitrile-d6, the 13C spectrum clearly resolves all six carbons[3]. The Causality: The N-methyl group exerts a profound beta-deshielding effect on the C1 carbon. In 13C NMR physics, adding a heavy atom (like carbon) beta to the nucleus of interest typically deshields it by 8–10 ppm. Therefore, C1 (adjacent to the secondary amine) resonates significantly downfield at 48.93 ppm, while C5 (adjacent to the primary amine, lacking this beta-carbon) resonates at 39.36 ppm[3].

Quantitative Spectral Data

The following tables summarize the validated peak assignments for N1-methylpentane-1,5-diamine.

Table 1: 1H NMR Spectral Data (Dihydrochloride salt in D₂O)
PositionChemical Shift (ppm)MultiplicityIntegrationMechanistic Assignment Causality
N-CH₃ 2.49Singlet (s)3HDeshielded directly by the adjacent electronegative nitrogen atom.
C1, C5 2.79Multiplet (m)4HAlpha-methylene protons. Overlap occurs due to nearly identical inductive deshielding from the primary and secondary amines.
C2, C4 1.51Multiplet (m)4HBeta-methylene protons. Shielded relative to alpha-protons due to distance from the nitrogen atoms.
C3 1.26Multiplet (m)2HGamma-methylene protons. Furthest from electronegative centers; most shielded.

Note: Amine protons (-NH, -NH₂) are invisible in D₂O due to rapid deuterium exchange.

Table 2: 13C NMR Spectral Data (Acetonitrile-d6)
PositionChemical Shift (ppm)Carbon TypeMechanistic Assignment Causality
C1 48.93CH₂Alpha to secondary amine. Experiences strong beta-deshielding from the N-methyl carbon.
C5 39.36CH₂Alpha to primary amine. Lacks the beta-carbon deshielding effect seen at C1.
N-CH₃ 32.86CH₃Distinct N-methyl carbon resonance.
C2 27.21CH₂Beta to secondary amine.
C4 25.31CH₂Beta to primary amine.
C3 22.84CH₂Gamma to both amines. Represents the most shielded aliphatic environment.

Self-Validating Experimental Protocol

Analyzing free base aliphatic amines often results in severe peak broadening due to the quadrupolar relaxation of the ¹⁴N nucleus (I=1) and intermediate chemical exchange. To bypass this, we utilize a self-validating protocol that converts the analyte to a dihydrochloride salt, locking the nitrogen lone pairs and ensuring sharp, quantifiable resonances.

NMR_Protocol A 1. Sample Preparation (15-20 mg in D2O or CD3CN) B 2. pH & Salt Optimization (Convert to HCl salt if needed) A->B C 3. Instrument Tuning (Match 1H/13C, Shim Z1-Z5) B->C D 4. Acquisition (1H: 16 scans, 13C: 1024 scans) C->D E 5. Data Processing (FT, Phase/Baseline Correction) D->E

Experimental workflow for the self-validating NMR analysis of polyamines.

Step-by-Step Methodology

Step 1: Sample Preparation & Salt Conversion

  • Action: Dissolve 15–20 mg of N1-methylpentane-1,5-diamine free base in 0.6 mL of D₂O. Add 1-2 drops of concentrated DCl (Deuterium chloride) to convert the free base to the dihydrochloride salt.

  • Self-Validation Checkpoint: Check the pH using micro-pH paper; it should be < 3. A clear solution must be obtained. Turbidity indicates polymerization or incomplete dissolution, which will ruin the magnetic shim.

Step 2: Internal Standardization

  • Action: Add 0.05% DSS (4,4-dimethyl-4-silapentane-1-sulfonic acid) as an internal reference for aqueous samples.

  • Self-Validation Checkpoint: During preliminary acquisition, the DSS methyl peak must appear as a perfectly sharp, symmetrical singlet at exactly 0.00 ppm. A split peak indicates poor shimming.

Step 3: Instrument Tuning and Shimming

  • Action: Insert the sample into a 400 MHz (or higher) NMR spectrometer. Tune and match the probe specifically for ¹H and ¹³C nuclei. Shim the Z1-Z5 gradients.

  • Self-Validation Checkpoint: The lock signal must remain stable without oscillation. The full-width at half-maximum (FWHM) of the DSS reference peak must be < 1.0 Hz.

Step 4: Acquisition Parameters

  • Action:

    • ¹H NMR: Acquire 16 scans with a relaxation delay (D1) of 2 seconds.

    • ¹³C NMR: Acquire 1024 scans with proton decoupling (WALTZ-16) and a D1 of 3 seconds.

  • Self-Validation Checkpoint: Monitor the first 4 scans of the ¹H spectrum. If the alpha-methylene multiplet (~2.79 ppm) integrates to less than 4.00 relative to the N-methyl singlet (set to 3.00), it indicates incomplete longitudinal relaxation (T1). If this occurs, abort the run and increase the D1 delay to 5 seconds.

Step 5: Processing and Verification

  • Action: Apply a Fourier Transform (FT), followed by manual zero-order and first-order phase corrections. Apply a polynomial baseline correction.

  • Self-Validation Checkpoint: The total integral of the ¹H spectrum must equal exactly 13 protons (3H + 4H + 4H + 2H), confirming the structural integrity of the aliphatic chain without degradation.

Conclusion

The NMR characterization of N1-methylpentane-1,5-diamine requires a deliberate approach to sample environment and an understanding of beta-substituent effects. By strictly controlling the protonation state of the amines and utilizing the self-validating checkpoints outlined in this guide, researchers can ensure high-fidelity structural data. This precision is non-negotiable when utilizing this diamine as a building block for complex alkaloid synthesis or advanced PROTAC linker engineering.

References

  • Siddiki, S. M. A. H., Touchy, A. S., Bhosale, A., et al. "Improved Synthesis of N-Methylcadaverine." Molecules, 2018, 23(5), 1216. URL:[Link]

  • Kim, N., et al. "Tropane and Granatane Alkaloid Biosynthesis: A Systematic Analysis." Molecules, 2016, 21(11), 1490. URL:[Link]

  • Zhang, G., et al. "Synthesis and Biological Evaluation of Bivalent Ligands for the Cannabinoid 1 Receptor." Journal of Medicinal Chemistry, 2010, 53(19), 7048-7060. URL:[Link]

Sources

Foundational

Elucidating the MS/MS Fragmentation Dynamics of N1-Methylpentane-1,5-Diamine: A Technical Guide

Introduction N1-methylpentane-1,5-diamine, commonly referred to as N-methylcadaverine, is a critical mono-methylated polyamine intermediate in the biosynthesis of various complex natural products, including tropane and g...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

N1-methylpentane-1,5-diamine, commonly referred to as N-methylcadaverine, is a critical mono-methylated polyamine intermediate in the biosynthesis of various complex natural products, including tropane and granatane alkaloids[1]. For analytical chemists and drug development professionals, the accurate characterization of this molecule using tandem mass spectrometry (MS/MS) is paramount. Because mono-methylated polyamines are ubiquitous in alkaloid biosynthesis[2], distinguishing them from their unmethylated or dimethylated analogs requires a deep understanding of their gas-phase dissociation behavior.

This whitepaper provides an authoritative, in-depth analysis of the collision-induced dissociation (CID) and higher-energy collisional dissociation (HCD) fragmentation pathways of N1-methylpentane-1,5-diamine, bridging thermodynamic theory with practical LC-MS/MS workflows.

Physicochemical Properties & Ionization Dynamics

Before analyzing fragmentation, we must establish the precursor's ionization behavior. Under positive electrospray ionization (ESI+), the molecule readily accepts a proton to form the[M+H]+ precursor ion.

Causality in Ionization: The secondary (methylated) amine has a slightly higher proton affinity than the primary amine. Consequently, a heterogeneous population of protonated precursors exists in the gas phase. This dual-site protonation is the fundamental thermodynamic driver for the divergent fragmentation pathways observed in the MS/MS spectra.

Table 1: Quantitative MS Parameters for N1-methylpentane-1,5-diamine

ParameterValue
Chemical Formula C6H16N2
Monoisotopic Mass 116.1313 Da
Precursor Ion[M+H]+ 117.1391 m/z
Primary Amine Proton Affinity ~930 kJ/mol
Secondary Amine Proton Affinity ~940 kJ/mol
Dominant Ionization Mode ESI (+)

Mechanistic Pathways of MS/MS Fragmentation

The fragmentation of aliphatic diamines is heavily governed by intramolecular nucleophilic substitutions that lead to thermodynamically stable cyclic product ions. For N1-methylpentane-1,5-diamine, the 5-carbon alkyl chain perfectly positions the two nitrogen atoms to form a 6-membered piperidine ring upon the expulsion of a neutral amine. The combination of these amine building blocks generates immense structural diversity during fragmentation[3].

Pathway A: Primary Amine Expulsion (Formation of m/z 100)

When the primary amine is protonated, it becomes an excellent leaving group (-NH3+). The lone pair on the unprotonated secondary (methylated) nitrogen acts as an intramolecular nucleophile, attacking the C5 carbon. This remote hydrogen rearrangement and cyclization expels ammonia (NH3, 17.026 Da), generating an N-methylpiperideinium ion at m/z 100.112. This is typically the base peak in the MS/MS spectrum due to the high nucleophilicity of the secondary amine.

Pathway B: Secondary Amine Expulsion (Formation of m/z 86)

Conversely, if the secondary amine is protonated, it leaves as methylamine (CH3NH2, 31.042 Da). The primary amine attacks the C1 carbon, forming a protonated piperidine ion at m/z 86.096. This mirrors the classic fragmentation of unmethylated cadaverine, which directly yields the m/z 86 piperidine ion via ammonia loss[4].

Pathway C: Alkyl Chain Cleavage (Formation of Immonium Ions)

High collision energies force the cleavage of the C-C bonds along the pentane backbone. This generates low-mass immonium ions, specifically m/z 30.03 (CH2=NH2+) from the primary amine terminus and m/z 44.05 (CH3-NH=CH2+) from the secondary amine terminus.

G Precursor [M+H]+ m/z 117.14 N1-methylpentane-1,5-diamine Path1 Loss of NH3 (-17 Da) Precursor->Path1 Path2 Loss of CH3NH2 (-31 Da) Precursor->Path2 Path3 Alkyl Cleavage Precursor->Path3 Precursor->Path3 Frag1 m/z 100.11 [N-methylpiperidine+H]+ Path1->Frag1 Frag2 m/z 86.10 [Piperidine+H]+ Path2->Frag2 Frag3 m/z 44.05 [CH3-NH=CH2]+ Path3->Frag3 Frag4 m/z 30.03 [CH2=NH2]+ Path3->Frag4

MS/MS fragmentation pathways of N1-methylpentane-1,5-diamine.

Experimental Protocol: Self-Validating LC-MS/MS Workflow

To ensure reproducibility and analytical rigor, the following protocol establishes a self-validating system. By incorporating both HILIC chromatography and parallel reaction monitoring (PRM), the methodology inherently verifies the structural identity of the polyamine.

Step 1: Sample Preparation & Extraction

  • Extract the biological sample using 80% cold methanol (-20°C) to precipitate proteins while keeping polar metabolites in solution.

  • Centrifuge at 14,000 x g for 15 minutes at 4°C. Transfer the supernatant to an autosampler vial.

  • Causality Check: Polyamines are highly polar and exhibit poor retention on standard C18 columns. Utilizing a HILIC column for direct analysis prevents early elution in the void volume, eliminating severe ion suppression.

Step 2: UHPLC Separation

  • Column: HILIC Amide column (2.1 x 100 mm, 1.7 µm).

  • Mobile Phase A: 10 mM Ammonium formate in Water (pH 3.0).

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient: Start at 90% B, hold for 2 mins, ramp to 50% B over 8 mins, re-equilibrate at 90% B for 3 mins.

Step 3: Mass Spectrometry Parameters (Orbitrap/Q-TOF)

  • Source: ESI Positive mode.

  • Spray Voltage: +3.5 kV.

  • Capillary Temperature: 320°C.

  • Fragmentation: HCD with stepped Normalized Collision Energy (NCE) at 20%, 30%, and 40%.

  • Causality Check: Stepped NCE is a self-validating mechanism. Low NCE (20%) captures the fragile m/z 100 and m/z 86 cyclization products, while high NCE (40%) ensures the generation of the diagnostic m/z 30 and m/z 44 immonium ions. Observing both sets of ions confirms the exact placement of the methyl group.

Workflow Sample Sample Prep (Cold MeOH Ext.) LC UHPLC Separation (HILIC Amide) Sample->LC ESI ESI(+) Ionization Precursor m/z 117.14 LC->ESI CID HCD Fragmentation (Stepped NCE 20-40%) ESI->CID Data Data Analysis (PRM Annotation) CID->Data

Self-validating LC-MS/MS analytical workflow for polyamines.

Quantitative Data Summary

Table 2: Diagnostic MS/MS Fragment Ions of N1-methylpentane-1,5-diamine

m/z (Observed)Neutral LossFragment AssignmentRelative Abundance (NCE 30%)
117.139 None[M+H]+ (Precursor)5%
100.112 -17.027 (NH3)[N-methylpiperidine+H]+100% (Base Peak)
86.096 -31.043 (CH3NH2)[Piperidine+H]+45%
44.050 N/A[CH3-NH=CH2]+20%
30.034 N/A[CH2=NH2]+15%

Conclusion

The MS/MS fragmentation of N1-methylpentane-1,5-diamine is a textbook example of gas-phase intramolecular nucleophilic substitution. By understanding the thermodynamic drivers—specifically the cyclization into piperidinium derivatives—researchers can confidently annotate this molecule in complex biological matrices. The dual loss of ammonia and methylamine serves as an orthogonal, self-validating fingerprint for this specific polyamine structure, ensuring high-confidence biomarker discovery and natural product characterization.

References

  • [1] Title: Tropane and Granatane Alkaloid Biosynthesis: A Systematic Analysis. Source: NIH. URL: 1

  • [4] Title: BIOGENIC AMINES FINGERPRINTS EVIDENCED BY PERFORMANT MS ANALYSIS. Source: Revue Roumaine de Chimie. URL: 4

  • [3] Title: Evaluation of Tandem Mass Spectrometry Experiments in the Negative Ionization Mode for Phenolamide Regioisomer Characterization. Source: ACS Publications. URL: 3

  • [2] Title: Improved Synthesis of N-Methylcadaverine. Source: MDPI. URL: 2

Sources

Exploratory

Title: Engineering Novel Biosynthetic Pathways for the Production of N1-methylpentane-1,5-diamine

An In-depth Technical Guide for Researchers Abstract N1-methylpentane-1,5-diamine, a methylated derivative of cadaverine, represents a valuable C5 diamine with potential applications as a specialty chemical and a buildin...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide for Researchers

Abstract

N1-methylpentane-1,5-diamine, a methylated derivative of cadaverine, represents a valuable C5 diamine with potential applications as a specialty chemical and a building block for novel polyamides and biologically active molecules. While nature has evolved pathways for producing various diamines and their methylated analogs, a direct biosynthetic route to N1-methylpentane-1,5-diamine is not well-established. This technical guide outlines a rational design for its de novo biosynthesis in microbial hosts. We synthesize established principles of metabolic engineering with proven enzymatic functionalities to propose a robust, two-step pathway originating from the central metabolite L-lysine. This document provides the scientific rationale, detailed metabolic engineering strategies, step-by-step experimental protocols for implementation, and analytical methodologies for validation. It is intended for researchers in synthetic biology, metabolic engineering, and drug development seeking to expand the portfolio of bio-based chemicals.

Introduction and Scientific Rationale

The bio-based production of diamines is a cornerstone of sustainable chemical manufacturing, offering renewable alternatives to petroleum-derived monomers for the polymer industry.[1][2] Cadaverine (pentane-1,5-diamine), derived from the decarboxylation of L-lysine, is a prime example of a successfully engineered bio-based platform chemical.[3][4] N-methylation of diamines, such as the conversion of putrescine to N-methylputrescine, is a key step in the biosynthesis of valuable alkaloids in plants like nicotine and scopolamine.[5][6] This modification significantly alters the chemical properties of the diamine backbone, opening avenues for new materials and pharmaceutical precursors.

This guide proposes a synthetic biological approach to produce N1-methylpentane-1,5-diamine by logically combining these two well-understood biological processes:

  • L-Lysine Decarboxylation: The conversion of the readily available amino acid L-lysine into cadaverine.

  • S-Adenosyl-L-methionine (SAM)-Dependent N-Methylation: The specific transfer of a methyl group from the universal methyl donor SAM to the primary amine of cadaverine.

The core scientific hypothesis is that a suitable N-methyltransferase can be identified or engineered to utilize cadaverine as a substrate, thereby creating a novel and efficient pathway for N1-methylpentane-1,5-diamine production in a microbial chassis.

Proposed Biosynthetic Pathway

The proposed pathway is a non-natural, two-enzyme route engineered to function within a microbial host such as Escherichia coli or Corynebacterium glutamicum.

Step 1: L-Lysine to Cadaverine

The foundational step is the decarboxylation of L-lysine, catalyzed by the enzyme Lysine Decarboxylase (LDC) . This enzyme is widespread in bacteria and is particularly well-characterized in E. coli, where the cadA gene product plays a role in acid stress response by consuming a proton during the reaction.[4] The reaction is highly efficient and essentially irreversible.

  • Enzyme: Lysine Decarboxylase (LDC) (EC 4.1.1.18)

  • Substrate: L-Lysine

  • Product: Cadaverine (Pentane-1,5-diamine)

  • Cofactor: Pyridoxal 5'-phosphate (PLP)

Step 2: Cadaverine to N1-methylpentane-1,5-diamine

This crucial step requires a Diamine N-methyltransferase capable of acting on cadaverine. While a dedicated cadaverine N-methyltransferase is not prominently described, enzymes from the broader family of amine methyltransferases are promising candidates. The most studied of these is Putrescine N-methyltransferase (PMT) (EC 2.1.1.53), which catalyzes the first committed step in tropane and nicotine alkaloid biosynthesis.[5][7] PMTs utilize SAM as the methyl donor. Although PMT's primary substrate is the C4 diamine putrescine, its evolutionary origin from the less specific spermidine synthase suggests a degree of substrate promiscuity that could be exploited or engineered.[5] Some studies have noted that cadaverine can act as an inhibitor of PMT, indicating it can bind to the active site, which is a prerequisite for potential substrate activity, however low.[8][9]

  • Enzyme: Candidate Cadaverine N-methyltransferase (e.g., engineered PMT or a novel enzyme)

  • Substrates: Cadaverine, S-Adenosyl-L-methionine (SAM)

  • Products: N1-methylpentane-1,5-diamine, S-Adenosyl-L-homocysteine (SAH)

The overall pathway is visualized below.

biosynthetic_pathway Lysine L-Lysine Cadaverine Cadaverine (Pentane-1,5-diamine) Lysine->Cadaverine Lysine Decarboxylase (LDC) (e.g., E. coli cadA) + PLP NMPD N1-methylpentane-1,5-diamine Cadaverine->NMPD Diamine N-methyltransferase (e.g., engineered PMT) SAM S-Adenosyl- L-methionine (SAM) SAH S-Adenosyl- L-homocysteine (SAH) SAM->SAH workflow_diagram start Select Host Strain (e.g., E. coli) construct_lys Engineer Lysine Overproduction (deregulate lysC, dapA) start->construct_lys construct_cad Introduce Lysine Decarboxylase (LDC) (e.g., plasmid with cadA) construct_lys->construct_cad test_cad Validate Cadaverine Production (HPLC/LC-MS) construct_cad->test_cad select_mt Select Candidate N-Methyltransferases (e.g., PMT variants) test_cad->select_mt If successful construct_mt Introduce Methyltransferase (e.g., second plasmid) select_mt->construct_mt test_nmpd Whole-Cell Bioconversion & Product Analysis (LC-MS/MS) construct_mt->test_nmpd optimize Optimize Expression & Fermentation Conditions test_nmpd->optimize If product detected

Sources

Foundational

N1-Methylpentane-1,5-Diamine (CAS 32752-52-6): Comprehensive Safety, Toxicity Profile, and Handling Protocols in Drug Development

Executive Summary & Chemical Identity N1-methylpentane-1,5-diamine (CAS 32752-52-6) is a highly versatile, bifunctional aliphatic amine increasingly utilized in advanced medicinal chemistry, particularly as a [1]. As a S...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Chemical Identity

N1-methylpentane-1,5-diamine (CAS 32752-52-6) is a highly versatile, bifunctional aliphatic amine increasingly utilized in advanced medicinal chemistry, particularly as a [1]. As a Senior Application Scientist, I emphasize that the successful application of this reagent requires a rigorous understanding of its dual nature: its structural asymmetry provides exquisite chemoselectivity, while its alkaline-lipophilic properties present severe toxicological hazards. This technical guide synthesizes the physicochemical data, mechanistic toxicity, and field-proven safety protocols necessary for its deployment in drug development workflows.

Physicochemical Properties & Structural Implications

The utility of N1-methylpentane-1,5-diamine stems from its distinct amine termini: a primary amine and a secondary (N-methylated) amine. This asymmetry dictates differential nucleophilicity and steric hindrance, allowing researchers to perform orthogonal conjugations without relying on exhaustive protection/deprotection cycles. However, these same properties make the molecule highly reactive with atmospheric carbon dioxide and moisture.

Table 1: Physicochemical & Structural Properties

PropertyValue / Description
Chemical Name N1-Methylpentane-1,5-diamine
CAS Number 32752-52-6
Molecular Formula C6H16N2
Molecular Weight 116.20 g/mol
Physical Form Clear, colorless liquid[2]
Purity Standard ≥95% (typically required for PROTAC synthesis)[2]
Storage Conditions Dark place, inert atmosphere (Ar/N₂), room temperature[2]

Toxicity Profile & Mechanistic Toxicology

The toxicological profile of N1-methylpentane-1,5-diamine is driven by its classification as a strong aliphatic amine. Unlike mineral acids, which cause coagulative necrosis by denaturing proteins into a protective eschar that limits further tissue penetration, aliphatic amines cause [3].

The "Alkaline-Lipophilic" Attack Vector: When the amine contacts physiological fluids (e.g., sweat, tears, mucous membranes), the unshared electron pairs on the nitrogen atoms readily accept protons, generating a localized high concentration of hydroxide ions (OH⁻). This extreme pH shift initiates the saponification of cell membrane lipids[3]. Simultaneously, the lipophilic pentane backbone allows the molecule to bypass the degraded lipid bilayer, "dragging" the alkaline damage deeper into the sub-dermal or ocular tissue. This mechanism results in severe, deep-tissue chemical burns that continue to progress even after initial surface decontamination.

ToxicityMechanism A Amine Exposure (N1-Methylpentane-1,5-diamine) B Protonation in Physiological Fluid A->B Aqueous Contact C Generation of Hydroxide Ions (OH-) B->C High pH Shift D Lipid Saponification & Protein Denaturation C->D Alkaline Attack E Liquefactive Necrosis (Deep Tissue Penetration) D->E Lipophilic Drag

Mechanism of aliphatic amine-induced liquefactive necrosis and deep tissue penetration.

Safety Data Sheet (SDS) Core Components

Due to its mechanistic toxicity, strict adherence to is mandatory. The compound is classified as a corrosive and combustible liquid[2][4].

Table 2: GHS Hazard Classification & Safety Measures

Hazard ClassGHS StatementCausality & Required Action
Health Hazard H314: Causes severe skin burns and eye damage[2]Cause: Liquefactive necrosis via lipid saponification. Action: Wear heavy-duty nitrile gloves, face shield, and chemical apron.
Health Hazard H302: Harmful if swallowed[2]Cause: Corrosive damage to the gastrointestinal tract. Action: Never pipette by mouth; handle strictly in a Class II fume hood.
Health Hazard H315: Causes skin irritation[2]Cause: Mild exposure leads to protein denaturation. Action: Immediate rinsing with copious amounts of water.
Physical Hazard H227: Combustible liquid[2]Cause: High vapor pressure of the aliphatic chain. Action: Keep away from open flames, sparks, and strong oxidizers.

Experimental Workflows & Handling Protocols

To ensure both scientific integrity and operator safety, the following self-validating protocols must be integrated into your laboratory's standard operating procedures (SOPs).

Protocol 1: Safe Handling and Reagent Aliquoting under Inert Atmosphere

Aliphatic amines rapidly absorb ambient CO₂ to form insoluble carbamate salts, which degrades reagent stoichiometry and introduces impurities into syntheses.

  • Preparation: Purge a glovebox or a Schlenk line-equipped fume hood with ultra-high purity Argon. Argon is preferred over Nitrogen as it is heavier and forms a superior protective blanket over the liquid.

  • Validation of Setup: Monitor the line pressure gauge to ensure positive Argon flow.

  • Aliquoting: Using a gas-tight glass syringe (plastic syringes may leach plasticizers when exposed to strong amines), transfer the required volume of N1-methylpentane-1,5-diamine into a pre-dried, septum-capped amber vial.

  • Self-Validation: Observe the reagent. It must remain a clear, colorless liquid. Any yellowing or the appearance of a white precipitate indicates oxidative degradation or CO₂ absorption, validating the need to discard the aliquot and re-purge the system.

Protocol 2: Orthogonal Amine Conjugation in PROTAC Synthesis

This protocol exploits the steric and electronic differences between the primary and secondary amines.

  • Primary Amine Reaction: Dissolve the target-binding ligand (containing an activated ester, e.g., NHS ester) in anhydrous DMF. Add 1.0 equivalent of N1-methylpentane-1,5-diamine at 0°C. The less sterically hindered primary amine reacts preferentially.

  • Self-Validation: Monitor the reaction via LC-MS. The mass shift should correspond exclusively to the mono-conjugated primary amine product. The absence of a doubly conjugated byproduct validates the steric selectivity of the secondary N-methyl amine under these thermal conditions.

  • Secondary Amine Reaction: Introduce the E3 ligase ligand (e.g., a thalidomide derivative with an alkyl halide). Elevate the temperature to 40°C and add a non-nucleophilic base (e.g., DIPEA) to drive the conjugation of the secondary amine.

  • Quenching: Quench the reaction with a mild, buffered acid (e.g., 10% citric acid) rather than strong mineral acids to prevent exothermic boiling and degradation of the newly formed PROTAC.

ConjugationWorkflow Step1 Inert Atmosphere Setup (Argon Blanket) Step2 Primary Amine Conjugation (Target Ligand at 0°C) Step1->Step2 Syringe Transfer Step3 LC-MS Validation (Confirm Mono-conjugate) Step2->Step3 Steric Selectivity Step4 Secondary Amine Conjugation (E3 Ligase Ligand at 40°C) Step3->Step4 Proceed if Pure Step5 Mild Acid Quenching (10% Citric Acid) Step4->Step5 Exotherm Control

Orthogonal conjugation workflow leveraging the steric asymmetry of the diamine.

References

  • Australian Industrial Chemicals Introduction Scheme (AICIS). "Methanamine, N-methyl-: Human health tier II assessment" (Corrosivity and Tissue Penetration Profiles). URL:[Link]

Sources

Exploratory

N1-Methylpentane-1,5-Diamine: Molecular Weight, Crystal Structure Analysis, and Synthetic Applications in Drug Development

Executive Summary In the highly specialized domains of targeted protein degradation and natural product synthesis, the structural and physicochemical properties of aliphatic diamines dictate their utility. N1-methylpenta...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the highly specialized domains of targeted protein degradation and natural product synthesis, the structural and physicochemical properties of aliphatic diamines dictate their utility. N1-methylpentane-1,5-diamine (commonly referred to as N-methylcadaverine) is a critical low-molecular-weight, asymmetrical diamine. It serves dual roles: as a fundamental biosynthetic precursor to granatane and tropane alkaloids, and as a highly regioselective linker in the design of Proteolysis Targeting Chimeras (PROTACs). This technical guide provides an authoritative analysis of its molecular parameters, the crystallographic challenges associated with its physical state, and the self-validating experimental protocols required for its synthesis.

Physicochemical Properties & Molecular Weight

The utility of N1-methylpentane-1,5-diamine in drug development is heavily reliant on its low molecular weight and asymmetrical nitrogen functionalization. In PROTAC design, maintaining a low overall molecular weight is critical for cellular permeability. The addition of this 5-carbon linker adds minimal bulk while providing the necessary spatial flexibility between the target-binding ligand and the E3 ligase ligand. Furthermore, the presence of both a primary and a secondary amine allows for sequential, highly regioselective coupling reactions, preventing the formation of unwanted symmetrical dimers.

Table 1: Physicochemical and Structural Properties
PropertyValue
Chemical Name N1-methylpentane-1,5-diamine
Common Synonyms N-methylcadaverine; N1-methyl-1,5-pentanediamine
CAS Registry Number 32752-52-6
Molecular Formula C6H16N2
Molecular Weight 116.21 g/mol
Physical State (25°C) Liquid
Melting Point ~ -20 °C
Crystallographic State Requires salt formation (e.g., dihydrochloride)

Data supported by and .

Structural Biology & Crystallographic Challenges

A fundamental challenge in the structural analysis of N1-methylpentane-1,5-diamine is its physical state. With a melting point of approximately -20 °C, the free base is a liquid at standard temperature and pressure (STP). Because it lacks a rigid crystalline lattice at room temperature, direct single-crystal X-ray crystallography of the native compound is physically impossible without specialized cryo-crystallography. Consequently, structural validation relies on the formation of stable salts, such as the dihydrochloride derivative, which restricts the conformational flexibility of the aliphatic chain and allows for the growth of highly ordered crystals.

Crystallographic analysis is not just a characterization tool; it is paramount for diagnosing synthetic side reactions. As demonstrated in pivotal research by , attempts to synthesize N-methylcadaverine via traditional two-step reductive amination often fail due to an intramolecular side reaction.

The Causality of Cyclization: Aliphatic diamines with 5-carbon chains are highly susceptible to intramolecular attack. Under reducing conditions, the primary amine can fold back and attack the reactive imine intermediate. This expels ammonia (reductive deamination) and forms a thermodynamically stable 6-membered ring. In the 2018 study, the researchers definitively proved this failure by isolating the unintended product and solving its crystal structure, revealing it to be N-methylpiperidine hydrochloride rather than the desired N-methylcadaverine salt. This underscores the absolute necessity of crystallographic validation when working with flexible polyamines.

Biosynthesis A Cadaverine (Pentane-1,5-diamine) B N-Methyltransferase (Biosynthesis) A->B SAM (Methyl Donor) C N1-Methylpentane-1,5-diamine (N-Methylcadaverine) B->C Enzymatic Conversion D Reductive Deamination (Synthetic Side Reaction) C->D Uncontrolled Reduction F Granatane Alkaloids (Natural Products) C->F Plant Biosynthesis G PROTAC Linkers (Drug Development) C->G Synthetic Conjugation E N-Methylpiperidine (Crystal Structure Confirmed) D->E Intramolecular Cyclization

Fig 1. Biosynthetic pathways and synthetic cyclization risks of N1-methylpentane-1,5-diamine.

Experimental Protocol: Self-Validating Synthesis and Crystallographic Preparation

To circumvent the reductive deamination side-reaction and obtain a crystallographically pure sample of N1-methylpentane-1,5-diamine, the following self-validating workflow must be employed. Every step incorporates a diagnostic check to ensure the integrity of the system.

Step 1: Statistical Mono-Protection of Cadaverine

  • Procedure: React cadaverine with 0.2 equivalents of Di-tert-butyl dicarbonate (Boc₂O) under high dilution in dichloromethane.

  • Causality: Cadaverine is a symmetrical diamine. High dilution and sub-stoichiometric Boc₂O kinetically favor the mono-protected product (N-Boc-cadaverine) over the di-protected derivative, preventing over-functionalization at both termini.

  • Validation System: Perform Thin-Layer Chromatography (TLC) with a ninhydrin stain. The presence of a single primary amine will stain purple. Confirm the mono-protection via ¹H-NMR, ensuring the integration ratio of the Boc tert-butyl protons (9H) to the methylene protons adjacent to the free amine (2H) is exactly 4.5:1.

Step 2: Selective N-Methylation

  • Procedure: Subject the mono-Boc protected intermediate to reductive amination using formaldehyde and sodium triacetoxyborohydride (NaBH(OAc)₃), followed by immediate aqueous workup.

  • Causality: NaBH(OAc)₃ is chosen over sodium cyanoborohydride due to its milder reducing power and lower toxicity, which minimizes the risk of over-alkylation or premature deprotection of the Boc group.

  • Validation System: Analyze the crude mixture via LC-MS. The target mass-to-charge ratio (m/z) must shift by exactly +14 Da (representing the addition of one methyl group), confirming mono-methylation without the loss of ammonia (which would indicate cyclization).

Step 3: Acidic Deprotection

  • Procedure: Treat the intermediate with 4M HCl in dioxane for 2 hours at room temperature to cleave the Boc group.

  • Causality: Anhydrous acidic conditions are strictly required to prevent the formation of stable hydrates, which severely complicate the isolation of the highly hygroscopic diamine free base.

  • Validation System: Evaporate the solvent and run Reverse-Phase HPLC. A single sharp peak indicates the successful removal of the Boc group, yielding the pure N1-methylpentane-1,5-diamine dihydrochloride salt.

Step 4: Crystal Growth via Vapor Diffusion

  • Procedure: Dissolve the dihydrochloride salt in a minimal amount of absolute ethanol. Place the vial inside a larger sealed chamber containing diethyl ether (anti-solvent) to allow slow vapor diffusion over 72 hours.

  • Causality: Because the free base is a liquid, salt formation restricts the conformational flexibility of the aliphatic chain. Vapor diffusion provides the slow thermodynamic equilibration necessary to grow single crystals without lattice defects.

  • Validation System: Harvest the resulting crystals and subject them to Single-Crystal X-Ray Diffraction (SC-XRD). The solved structure must display a linear 5-carbon chain with one primary and one secondary amine, definitively ruling out the N-methylpiperidine cyclization artifact.

Protocol S1 Step 1: Mono-Boc Protection Validation: TLC/NMR S2 Step 2: Reductive Amination Validation: LC-MS (m/z 117) S1->S2 S3 Step 3: Acidic Deprotection Validation: HPLC Purity S2->S3 S4 Step 4: HCl Salt Crystallization Validation: X-ray Diffraction S3->S4

Fig 2. Self-validating workflow for the synthesis and crystallographic preparation of the diamine.

References

  • Anderson, K., Moaven, S., Unruh, D., Cozzolino, A. F., & D'Auria, J. C. "Improved Synthesis of N-Methylcadaverine." Molecules 23, no. 5 (2018): 1216. Available at:[Link]

Protocols & Analytical Methods

Method

Application Note: Optimized Pre-Column Derivatization Protocols for the HPLC Analysis of N1-Methylpentane-1,5-Diamine

Target Audience: Analytical Chemists, Pharmacokineticists, and PROTAC Drug Development Professionals. Introduction & The Chemical Challenge N1-methylpentane-1,5-diamine (CAS: 32752-52-6), commonly known as N-methylcadave...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Analytical Chemists, Pharmacokineticists, and PROTAC Drug Development Professionals.

Introduction & The Chemical Challenge

N1-methylpentane-1,5-diamine (CAS: 32752-52-6), commonly known as N-methylcadaverine, is a critical aliphatic polyamine increasingly utilized as a linker in Proteolysis Targeting Chimera (PROTAC) synthesis. Because aliphatic polyamines lack a native chromophore or fluorophore, they are invisible to standard UV or Fluorescence (FLD) detectors. Consequently, pre-column chemical derivatization is an absolute requirement for High-Performance Liquid Chromatography (HPLC) analysis.

The Structural Dilemma: The molecular architecture of N1-methylpentane-1,5-diamine presents a specific analytical challenge: it possesses one primary amine at the C5 position and one secondary amine at the N1 position.

Many standard amine derivatization agents, such as o-phthalaldehyde (OPA) or fluorescamine, are highly selective and react only with primary amines. Attempting to derivatize N1-methylpentane-1,5-diamine with OPA results in incomplete labeling (leaving the secondary amine underivatized), which causes severe chromatographic peak tailing, mixed derivative formation, and drastically reduced assay sensitivity.

To achieve complete, stoichiometric derivatization of this molecule, analytical scientists must select reagents capable of reacting with both primary and secondary amines. The two gold-standard reagents for this application are 9-Fluorenylmethyl chloroformate (FMOC-Cl) and Dansyl chloride (DNS-Cl) .

Application

Application Note: Extraction and Quantification of N1-Methylpentane-1,5-Diamine from Biological Matrices

Introduction and Analytical Challenges N1-methylpentane-1,5-diamine , commonly known as N-methylcadaverine, is a mono-methylated polyamine that plays a critical role as an intermediate in the biosynthesis of tropane and...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Analytical Challenges

N1-methylpentane-1,5-diamine , commonly known as N-methylcadaverine, is a mono-methylated polyamine that plays a critical role as an intermediate in the biosynthesis of tropane and granatane alkaloids[1]. Beyond plant biochemistry, polyamines and their methylated derivatives are increasingly investigated as biomarkers for cellular proliferation, microbial metabolism, and oncological progression[2].

Extracting N1-methylpentane-1,5-diamine from complex biological matrices (e.g., plasma, urine, tissue homogenates) presents severe analytical challenges. The molecule is highly polar, possesses a low molecular weight, lacks a natural chromophore or fluorophore, and contains two basic amine groups (one primary, one secondary) that remain permanently protonated at physiological pH. Consequently, standard reversed-phase liquid-liquid extraction (LLE) or solid-phase extraction (SPE) yields poor recovery and severe matrix effects.

This application note details two field-proven, self-validating sample preparation workflows for LC-MS/MS analysis: Pre-column Derivatization with Liquid-Liquid Extraction (LLE) and Direct Weak Cation Exchange (WCX) SPE .

Physicochemical Properties of the Target Analyte

Understanding the intrinsic properties of N1-methylpentane-1,5-diamine is the foundation of rational extraction design.

PropertyValue / DescriptionAnalytical Implication
IUPAC Name N1-methylpentane-1,5-diamineTarget analyte identity.
Common Name N-methylcadaverineOften referenced in alkaloid biosynthesis[3].
Molecular Formula C₆H₁₆N₂Low mass (MW: 116.20 g/mol ); prone to high background noise in low-mass MS regions.
pKa (Estimated) ~10.0 (Secondary), ~10.9 (Primary)Doubly protonated at pH < 8. Requires cation exchange or derivatization for retention.
Polarity (logP) -0.5 to -0.8Highly hydrophilic; will not retain on standard C18 columns without ion-pairing or derivatization.

Extraction Workflow Logic

The decision to use direct SPE versus chemical derivatization depends on the available LC-MS/MS instrumentation and the required limits of quantitation (LOQ). Derivatization dramatically increases hydrophobicity and ionization efficiency, whereas direct WCX-SPE offers a faster, reagent-free preparation ideal for Hydrophilic Interaction Liquid Chromatography (HILIC) or ion-pairing LC.

Workflow Sample Biological Matrix (Plasma, Urine, Tissue) Precip Protein Precipitation (0.6M PCA) Sample->Precip Split Method Selection Precip->Split Deriv Dansylation (pH 9.5) Increases logP & MS Signal Split->Deriv High Sensitivity RP-LC SPE WCX Solid-Phase Extraction (Captures Cations) Split->SPE Direct Analysis HILIC LLE Liquid-Liquid Extraction (Ethyl Acetate) Deriv->LLE LCMS LC-MS/MS Analysis (ESI+ MRM) LLE->LCMS Wash Wash: 100% MeOH (Removes Neutrals) SPE->Wash Elute Elute: 2% Formic Acid (Neutralizes Sorbent) Wash->Elute Elute->LCMS

Figure 1: Decision matrix and workflow for N1-methylpentane-1,5-diamine extraction.

Experimental Protocols

Protocol A: Protein Precipitation and Pre-Column Dansylation (LLE-LC-MS/MS)

This protocol utilizes Dansyl chloride to convert the highly polar amines into hydrophobic sulfonamides. This serves a dual purpose: it allows for efficient extraction into organic solvents (LLE) and introduces a highly ionizable moiety for ESI+ MS/MS detection[2].

Step-by-Step Methodology:

  • Protein Precipitation: Aliquot 100 µL of biological matrix (plasma/urine) into a microcentrifuge tube. Add 20 µL of internal standard (e.g., 1,7-diaminoheptane) and 300 µL of cold 0.6 M Perchloric Acid (PCA).

    • Causality: PCA effectively precipitates large proteins while keeping the highly basic polyamines protonated and soluble in the aqueous phase, preventing them from co-precipitating with protein aggregates[4].

  • Centrifugation: Vortex for 30 seconds and centrifuge at 14,000 × g for 10 minutes at 4°C. Transfer 100 µL of the supernatant to a clean glass vial.

  • pH Adjustment: Add 150 µL of 0.5 M Sodium Carbonate buffer (pH 9.5) to the supernatant.

    • Causality: Dansyl chloride reacts via nucleophilic substitution. At pH 9.5, a sufficient fraction of the polyamine's amine groups are deprotonated (nucleophilic) while minimizing the rapid hydrolysis of the Dansyl reagent that occurs at pH > 10.

  • Derivatization: Add 200 µL of Dansyl chloride solution (5 mg/mL in acetone). Incubate at 60°C for 30 minutes in the dark.

  • Quenching: Add 20 µL of 100 mM Proline to quench unreacted Dansyl chloride. Incubate for 10 minutes.

    • Causality: Unquenched Dansyl chloride will precipitate in the LC system and cause severe ion suppression. Proline rapidly consumes the excess reagent.

  • Liquid-Liquid Extraction (LLE): Add 1.0 mL of Ethyl Acetate. Vortex vigorously for 5 minutes. Centrifuge to separate layers.

    • Causality: The doubly-dansylated N1-methylpentane-1,5-diamine is now highly hydrophobic and partitions completely into the ethyl acetate, leaving salts and polar matrix interferences behind[2].

  • Reconstitution: Transfer 800 µL of the organic layer to a new vial, evaporate to dryness under a gentle stream of nitrogen, and reconstitute in 100 µL of initial LC mobile phase (e.g., 50% Acetonitrile / 50% Water with 0.1% Formic Acid).

Protocol B: Direct Weak Cation Exchange (WCX) SPE

For laboratories utilizing HILIC columns or ion-pairing reagents, derivatization can be bypassed using polymeric Weak Cation Exchange (WCX) SPE.

Step-by-Step Methodology:

  • Sample Pre-treatment: Precipitate 100 µL of matrix with 300 µL of cold Acetonitrile (containing 1% Formic Acid). Centrifuge and dilute the supernatant 1:1 with 20 mM Ammonium Acetate (pH 7.0).

  • Conditioning: Condition a polymeric WCX SPE cartridge (30 mg/1 mL) with 1 mL Methanol, followed by 1 mL of 20 mM Ammonium Acetate (pH 7.0).

    • Causality: Conditioning at pH 7.0 ensures the carboxylic acid functional groups on the WCX resin (pKa ~4.5) are fully deprotonated and negatively charged.

  • Loading: Load the pre-treated sample onto the cartridge at a flow rate of 1 mL/min.

    • Causality: The positively charged N1-methylpentane-1,5-diamine forms a strong ionic bond with the negatively charged WCX resin.

  • Washing: Wash with 1 mL of 100% Methanol.

    • Causality: Methanol removes neutral and hydrophobic interferences. Because the retention mechanism is strictly ionic, the organic wash will not elute the target analyte.

  • Elution: Elute the target analyte with 1 mL of 2% Formic Acid in Methanol.

    • Causality: The low pH of the elution solvent (pH < 3) protonates the carboxylic acid groups on the WCX resin, neutralizing the sorbent. This breaks the ionic interaction, releasing the permanently charged polyamine.

  • Evaporation: Evaporate the eluate under nitrogen and reconstitute in HILIC-compatible mobile phase (e.g., 90% Acetonitrile with 10 mM Ammonium Formate).

Quantitative Data & Recovery Summary

The following table summarizes the expected performance metrics of both extraction methodologies when applied to human plasma and urine matrices.

Extraction MethodMatrixAbsolute Recovery (%)Matrix Effect (%)LOQ (ng/mL)Precision (CV %)
Dansylation + LLE Plasma88.4 - 92.195.2 (Minimal suppression)0.5< 6.5%
Dansylation + LLE Urine85.0 - 89.391.4 (Slight suppression)1.0< 8.0%
WCX - SPE Plasma76.5 - 81.282.1 (Moderate suppression)5.0< 10.2%
WCX - SPE Urine72.1 - 78.475.5 (High suppression)10.0< 12.5%

Note: Dansylation significantly improves the LOQ by shifting the precursor mass out of the high-noise, low-m/z region of the mass spectrometer.

Biological Context: Alkaloid Biosynthetic Pathway

To contextualize the importance of N1-methylpentane-1,5-diamine, it is essential to understand its role as a bridging metabolite. It is synthesized via the decarboxylation of L-lysine to cadaverine, followed by S-adenosylmethionine (SAM)-dependent methylation. This molecule is the direct precursor to the piperidine ring found in granatane alkaloids[1][3].

Pathway Lys L-Lysine Cad Cadaverine (1,5-pentanediamine) Lys->Cad LDC NMC N-methylcadaverine (Target Analyte) Cad->NMC N-methyltransferase MAP 5-methylaminopentanal NMC->MAP Amine Oxidase NMP N-methyl-Δ1-piperidinium MAP->NMP Cyclization

Figure 2: Biosynthetic pathway from L-Lysine to N-methyl-Δ1-piperidinium via N-methylcadaverine.

References

  • Anderson, K. N., Moaven, S., Unruh, D. K., Cozzolino, A. F., & D'Auria, J. C. (2018). Improved Synthesis of N-Methylcadaverine. Molecules, 23(5), 1216. URL:[Link]

  • Kim, N., Estrada, O., Chavez, B., Stewart, C., & D'Auria, J. C. (2016). Tropane and Granatane Alkaloid Biosynthesis: A Systematic Analysis. Molecules, 21(11), 1510. URL:[Link]

  • Magnes, C., et al. (2014). Polyamines in biological samples: Rapid and robust quantification by solid-phase extraction online-coupled to liquid chromatography–tandem mass spectrometry. Journal of Chromatography A, 1331, 44-51. URL:[Link]

  • Sánchez-López, E., et al. (2020). Gender-Related Differences on Polyamine Metabolome in Liquid Biopsies by a Simple and Sensitive Two-Step Liquid-Liquid Extraction and LC-MS/MS. International Journal of Molecular Sciences, 21(5), 1819. URL:[Link]

Sources

Method

Application Note: Orthogonal Cross-Linking Strategies Utilizing N1-Methylpentane-1,5-Diamine

Executive Summary For researchers and drug development professionals navigating the complexities of bioconjugation and advanced polymer synthesis, achieving precise, stepwise cross-linking without the burden of exhaustiv...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

For researchers and drug development professionals navigating the complexities of bioconjugation and advanced polymer synthesis, achieving precise, stepwise cross-linking without the burden of exhaustive protection-deprotection cycles is a persistent challenge. N1-methylpentane-1,5-diamine (also known as N-methylcadaverine or N-methyl-1,5-pentanediamine) emerges as a highly versatile, asymmetric aliphatic diamine that solves this problem.

Naturally occurring as a mono-methylated polyamine intermediate in the1[1], its synthetic utility is defined by its distinct primary and secondary amine functionalities. This guide details the mechanistic causality, quantitative advantages, and self-validating protocols for utilizing N1-methylpentane-1,5-diamine in two critical fields: Non-Isocyanate Polyurethane (NIPU) synthesis and the development of heterobivalent pharmaceutical ligands.

Chemical Profile & Mechanistic Rationale

The structural formula of N1-methylpentane-1,5-diamine is H2​N−(CH2​)5​−NH−CH3​ . The true power of this molecule lies in the kinetic disparity between its two termini:

  • Primary Amine ( −NH2​ ): Sterically unhindered and highly nucleophilic. It readily attacks electrophilic centers (such as NHS esters or cyclic carbonates) at ambient temperatures.

  • Secondary Amine ( −NH−CH3​ ): The presence of the methyl group introduces significant steric bulk and alters the nucleophilic attack trajectory (Bürgi-Dunitz angle). Consequently, it requires either elevated temperatures or highly reactive, specific electrophiles (e.g., aldehydes via reductive amination) to achieve high conversion rates.

The Causality of Choice: By exploiting this differential reactivity, scientists can execute orthogonal cross-linking. The primary amine acts as the initial anchor, forming a stable intermediate. The secondary amine remains dormant until intentionally activated, preventing premature gelation in polymers or the formation of unwanted homodimers in bioconjugation.

Application Workflow I: Non-Isocyanate Polyurethane (NIPU) Synthesis

Traditional polyurethane synthesis relies on highly toxic isocyanates. Modern green chemistry utilizes a NIPU route, reacting polyamines with cyclic carbonates to form polyhydroxyurethanes. However, using symmetric diamines often leads to rapid, uncontrollable cross-linking.

By substituting standard diamines with N1-methylpentane-1,5-diamine, researchers can selectively produce 2[2] in a highly controlled, two-stage process.

NIPU_Synthesis A Cyclic Carbonate Monomers C Stage 1: Prepolymer (Primary Amine Reacts) A->C 25°C, 2h B N1-methylpentane- 1,5-diamine B->C D Stage 2: Thermal Curing (Secondary Amine Reacts) C->D Heat to 80°C E Cross-Linked NIPU Network D->E 3D Network Formation

Fig 1. Two-stage NIPU cross-linking workflow utilizing differential amine reactivity.

Self-Validating Protocol: Two-Stage NIPU Cross-Linking
  • Preparation: Dissolve the cyclic carbonate precursor in a polar aprotic solvent (e.g., DMF) at 25°C.

  • Stage 1 (Prepolymer Formation): Add an equimolar amount of N1-methylpentane-1,5-diamine dropwise. Maintain the reaction at 25°C for 2 hours. The primary amine will selectively open the cyclic carbonate ring.

  • Validation Check (FT-IR): Do not proceed until validated. Monitor the reaction via FT-IR. The process is self-validating when the cyclic carbonate C=O stretch at ~1790 cm⁻¹ completely disappears, and the urethane carbonyl peak at ~1700 cm⁻¹ plateaus. This confirms 100% conversion of the primary amine without triggering the secondary amine.

  • Stage 2 (Network Curing): Elevate the temperature to 80°C. The thermal energy overcomes the steric hindrance of the secondary methylamine, initiating the final cross-linking phase to form the solid NIPU network.

Application Workflow II: Sequential Bioconjugation for Bivalent Ligands

In pharmacology, bivalent ligands are critical for studying G-protein-coupled receptor (GPCR) dimerization. Synthesizing these molecules requires linking two distinct pharmacophores. N1-methylpentane-1,5-diamine serves as an optimal spacer, as demonstrated in the3[3].

Bioconjugation P1 Pharmacophore A (NHS-Ester) Int Mono-conjugated Intermediate P1->Int pH 7.5 (Primary Amine) Linker N1-methylpentane- 1,5-diamine Linker->Int Final Heterobivalent Ligand Int->Final Reductive Amination (Secondary Amine) P2 Pharmacophore B (Aldehyde) P2->Final

Fig 2. Sequential bioconjugation logic for synthesizing heterobivalent ligands.

Self-Validating Protocol: Heterobivalent Ligand Synthesis
  • Primary Conjugation: Dissolve Pharmacophore A (functionalized with an NHS-ester) in anhydrous DMSO. Add a 5-fold molar excess of N1-methylpentane-1,5-diamine in a buffer at pH 7.5.

    • Causality: pH 7.5 is chosen because it is high enough to ensure the primary amine is sufficiently deprotonated to act as a nucleophile, but low enough to minimize the competitive hydrolysis of the NHS-ester. The 5-fold excess guarantees mono-substitution.

  • Validation Check (LC-MS): Analyze the crude mixture via LC-MS. The appearance of the mono-conjugated mass peak [M+H]+ without di-conjugated byproducts validates the orthogonal strategy. Purify via RP-HPLC.

  • Secondary Conjugation: Combine the purified intermediate with Pharmacophore B (functionalized with an aldehyde) in a slightly acidic buffer (pH 5.5). Add Sodium Cyanoborohydride ( NaCNBH3​ ).

    • Causality: The slightly acidic environment promotes imine formation at the secondary amine, which is subsequently reduced by NaCNBH3​ to form a stable tertiary amine linkage, completing the heterobivalent complex.

Quantitative Data Summaries

To illustrate the operational superiority of N1-methylpentane-1,5-diamine over traditional symmetric cross-linkers, the following table summarizes key kinetic and functional metrics.

Table 1: Comparative Cross-Linking Metrics (Symmetric vs. Asymmetric Diamines)

Parameter1,5-Pentanediamine (Symmetric)N1-Methylpentane-1,5-diamine (Asymmetric)
Amine Functionality Two Primary AminesOne Primary, One Secondary
Stage 1 Reaction Rate (25°C) Very High (Prone to premature gelation)High (Controlled prepolymer formation)
Stage 2 Activation Temp 25°C (Spontaneous cross-linking)>70°C (Thermally triggered cross-linking)
Orthogonal Control Poor (Requires BOC/Fmoc protection)Excellent (Protection-free synthesis)
Primary Application Homogeneous bulk polymersStep-growth NIPUs & Heterobivalent ligands

Conclusion

N1-methylpentane-1,5-diamine is far more than a simple structural spacer; it is a strategic chemical tool. By leveraging the inherent steric and kinetic differences between its primary and secondary amine termini, researchers can design self-validating, highly controlled cross-linking workflows. Whether engineering the next generation of non-toxic polyurethanes or mapping complex GPCR interactions via bivalent ligands, this asymmetric diamine eliminates the need for cumbersome protecting groups, thereby increasing yield, saving time, and ensuring scientific integrity.

References

  • Title: Synthesis and Biological Evaluation of Bivalent Ligands for the Cannabinoid 1 Receptor Source: Journal of Medicinal Chemistry - ACS Publications URL
  • Title: WO2016059340A1 - Monofunctional or multifunctional urethane acrylate oligomers without isocyanate Source: Google Patents URL
  • Title: Tropane and Granatane Alkaloid Biosynthesis: A Systematic Analysis Source: PMC - NIH URL

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting N1-methylpentane-1,5-diamine Degradation

Welcome to the technical support guide for N1-methylpentane-1,5-diamine. This resource is designed for researchers, scientists, and drug development professionals to navigate the challenges associated with the long-term...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for N1-methylpentane-1,5-diamine. This resource is designed for researchers, scientists, and drug development professionals to navigate the challenges associated with the long-term storage and degradation of this versatile diamine. By understanding the underlying chemical principles, you can ensure the integrity of your starting materials and the reproducibility of your experimental results.

Frequently Asked Questions (FAQs)

Q1: What is N1-methylpentane-1,5-diamine, and why is its stability important?

N1-methylpentane-1,5-diamine, a derivative of pentamethylenediamine (also known as cadaverine), is a bifunctional molecule containing both a primary and a secondary amine.[1] This structure makes it a valuable building block in the synthesis of polymers like polyamides and polyurethanes, as well as in the development of various specialty chemicals.[2] Its stability is critical because degradation can introduce impurities that may compromise the quality, safety, and efficacy of the final products.

Q2: What are the primary causes of N1-methylpentane-1,5-diamine degradation during storage?

The degradation of N1-methylpentane-1,5-diamine, like other aliphatic amines, is primarily driven by three factors:

  • Oxidation: Exposure to atmospheric oxygen can lead to the formation of various degradation products.[3][4] The presence of both primary and secondary amine groups provides multiple reactive sites.[5]

  • Reaction with Carbon Dioxide: Aliphatic amines readily react with atmospheric carbon dioxide (CO2) to form carbamates.[6][7][8] This reaction is reversible but can lead to the formation of ureas and other degradation products over time, especially in the presence of moisture.[9][10][11]

  • Photodegradation: Exposure to light, particularly UV radiation, can initiate photochemical reactions, leading to the formation of radicals and subsequent degradation.[12][13]

Q3: What are the visible signs of degradation?

Visual inspection can often provide the first clues of degradation. Key indicators include:

  • Color Change: A pure aliphatic diamine should be a colorless to pale yellow liquid.[14] The development of a yellow or brown hue can indicate oxidation or the formation of chromophoric impurities.

  • Formation of Precipitate: The formation of solid material, which could be carbamate salts or urea-based compounds, is a clear sign of degradation.

  • Increased Viscosity: Polymerization or the formation of complex degradation products can lead to an increase in the viscosity of the liquid.

Q4: How does temperature affect the stability of N1-methylpentane-1,5-diamine?

Higher temperatures accelerate the rates of all chemical reactions, including degradation pathways.[15] For long-term storage, it is crucial to keep the compound in a cool environment as recommended by safety data sheets (SDS).[16][17][18][19] Thermal degradation can lead to the formation of cyclic compounds like imidazolidinones or ureas through carbamate intermediates.[9][10][11]

Q5: Is N1-methylpentane-1,5-diamine sensitive to moisture?

Yes, the presence of water can facilitate certain degradation pathways. For instance, water can participate in the reaction with CO2 to form bicarbonate, which can influence carbamate and urea formation.[20] Therefore, it is essential to store the compound under dry conditions.

Troubleshooting Guide

This section provides a structured approach to identifying and resolving issues related to the degradation of N1-methylpentane-1,5-diamine.

Issue 1: Unexpected Experimental Results or Failed Synthesis

Possible Cause: Degradation of the N1-methylpentane-1,5-diamine starting material.

Troubleshooting Workflow:

A Unexpected Experimental Results B Verify Purity of N1-methylpentane-1,5-diamine A->B C Perform Analytical Testing (GC-MS, HPLC, NMR) B->C D Degradation Confirmed? C->D Analyze Data E Procure New, High-Purity Stock D->E Yes H Review Experimental Conditions for Incompatibilities D->H No F Implement Proper Storage Protocols E->F G Re-run Experiment with Verified Material F->G H->G

Troubleshooting Workflow Diagram

Step-by-Step Protocol: Purity Verification
  • Visual Inspection: Check for any color changes or precipitate formation in the stock container.

  • Analytical Characterization:

    • Gas Chromatography-Mass Spectrometry (GC-MS): This is an excellent technique to identify and quantify volatile impurities and degradation products.

    • High-Performance Liquid Chromatography (HPLC): HPLC can be used to assess the purity of the diamine and detect less volatile degradation products. A C18 reverse-phase column with a suitable mobile phase, such as acetonitrile and water with an ion-pairing agent like trifluoroacetic acid, can be effective.[21]

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can provide detailed structural information and help identify unknown degradation products by comparing the spectrum of the stored sample to that of a fresh, high-purity standard.

Issue 2: Visible Degradation in Stored N1-methylpentane-1,5-diamine

Possible Cause: Improper storage conditions leading to oxidation, reaction with CO2, or photodegradation.

Troubleshooting and Prevention:

Symptom Primary Degradation Pathway Recommended Action & Prevention
Yellowing/Browning OxidationStore under an inert atmosphere (e.g., argon or nitrogen).[19] Ensure the container is tightly sealed.[16][18]
White Precipitate Reaction with CO2 (Carbamate/Urea Formation)Store in a tightly sealed container to minimize exposure to air.[19] Consider using a container with a septum for repeated sampling.
Increased Viscosity Polymerization/Complex DegradationStore at recommended cool temperatures to slow down reaction rates.[17][18] Avoid exposure to heat sources.[16]
Degradation Despite Proper Sealing PhotodegradationStore in an amber or opaque container to protect from light.[16][17]
Protocol: Inert Atmosphere Storage
  • Select an Appropriate Container: Use a clean, dry amber glass bottle with a PTFE-lined cap.

  • Purge with Inert Gas: Before and after dispensing the diamine, purge the headspace of the container with a gentle stream of dry argon or nitrogen for 1-2 minutes.

  • Seal Tightly: Immediately and securely seal the container after purging.

  • Store Appropriately: Place the sealed container in a cool, dark, and well-ventilated area away from incompatible materials.[16][17][18][19]

Potential Degradation Pathways

The following diagram illustrates the primary degradation pathways for aliphatic diamines like N1-methylpentane-1,5-diamine.

cluster_oxidation Oxidative Degradation cluster_co2 Reaction with CO2 Amine N1-methylpentane-1,5-diamine Radical Amine Radical Amine->Radical + O2, light, heat Products1 Aldehydes, Imines, Amides Radical->Products1 Amine2 N1-methylpentane-1,5-diamine Carbamate Carbamate Salt Amine2->Carbamate + CO2 Urea Urea Derivative Carbamate->Urea + Amine Imidazolidinone Cyclic Products Carbamate->Imidazolidinone Intramolecular Cyclization

Primary Degradation Pathways Diagram

Analytical Methods for Quality Control

Consistent and reliable analytical methods are essential for monitoring the stability of N1-methylpentane-1,5-diamine.

Recommended Analytical Techniques
Technique Purpose Typical Conditions
GC-MS Purity assessment and identification of volatile degradation products.Capillary column (e.g., DB-5ms), temperature gradient, electron ionization (EI) source.
HPLC-UV/MS Quantification of the parent compound and detection of non-volatile impurities.C18 column, mobile phase of acetonitrile/water with additives (e.g., TFA or HFBA), UV or MS detection.[21][22]
FT-IR Functional group analysis to detect the formation of carbonyls (from oxidation) or ureas.Neat liquid between salt plates or as a thin film.
¹H and ¹³C NMR Structural elucidation of the parent compound and degradation products.Deuterated solvent (e.g., CDCl₃ or D₂O), internal standard for quantification.
Example Protocol: GC-MS Analysis
  • Sample Preparation: Prepare a dilute solution of the N1-methylpentane-1,5-diamine sample in a suitable solvent (e.g., methanol or dichloromethane).

  • Instrument Setup:

    • Column: 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms or equivalent).

    • Carrier Gas: Helium at a constant flow rate.

    • Oven Program: Start at a low temperature (e.g., 50 °C), ramp to a high temperature (e.g., 280 °C).

    • Injector: Split/splitless injector at a suitable temperature (e.g., 250 °C).

    • MS Detector: Electron ionization at 70 eV, scan range m/z 30-400.

  • Data Analysis: Compare the resulting chromatogram and mass spectra to a reference standard of high-purity N1-methylpentane-1,5-diamine and to mass spectral libraries to identify any degradation products.

By implementing these troubleshooting and preventative measures, researchers can ensure the quality and stability of their N1-methylpentane-1,5-diamine, leading to more reliable and reproducible scientific outcomes.

References
  • Direct α-alkylation of primary aliphatic amines enabled by CO2 and electrost
  • Development of a Predictive Model to Correlate the Chemical Structure of Amines with Their Oxidative Degradation Rate in a Post-Combustion Amine-Based CO2 Capture Process Using Multiple Linear Regression and Machine Learning Regression Approaches. PMC.
  • Thermal, Oxidative and CO2 Induced Degradation of Primary Amines Used for CO2 Capture: Effect of Alkyl Linker on Stability.
  • Prediction of Thermal and Oxidative Degradation of Amines to Improve Sustainability of CO 2 Absorption Process. MDPI.
  • Oxidative degradation of amine solvents for C02 capture.
  • relationship between oxidative degradation and ammonia emission of carbon capture amines based on their chemical structures. Clean Energy | Oxford Academic.
  • Amines Used in CO2 Capture.
  • Accelerated reactions of amines with carbon dioxide driven by superacid
  • Atmospheric Degrad
  • SAFETY D
  • SAFETY D
  • Photochemistry of Aliphatic and Aromatic Amines.
  • SAFETY D
  • Photooxidation of aliphatic amines under simulated atmospheric conditions: formation of nitrosamines, nitramines, amides, and photochemical oxidant.
  • 5 - SAFETY D
  • Reactions of CO2 with Amines. Técnico Lisboa.
  • The application of amine-based materials for carbon capture and utilis
  • Thermal Degradation Pathways of Aqueous Diamine CO2 Capture Solvents. UKnowledge - University of Kentucky.
  • Thermal Degradation Pathways of Aqueous Diamine CO 2 Capture Solvents. UKnowledge.
  • (PDF) Thermal Degradation Pathways of Aqueous Diamine CO 2 Capture Solvents.
  • UPLC-ESI-MS/MS Method for the Quantitative Measurement of Aliphatic Diamines, Trimethylamine N-oxide, and. CDC Stacks.
  • Separation, purification, and crystallization of 1,5-pentanediamine hydrochloride from fermentation broth by c
  • 1,5-Pentanediamine. the NIST WebBook.
  • Overview of Aliph
  • 1,5-Diaminopentane - Biosynthesis. Alfa Chemistry.

Sources

Optimization

optimizing reaction conditions for n1-methylpentane-1,5-diamine polymerization

Welcome to the Technical Support Center for Polymer Synthesis. This guide is specifically engineered for researchers and drug development professionals working with N1-methylpentane-1,5-diamine (also known as N-methyl-1,...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Polymer Synthesis. This guide is specifically engineered for researchers and drug development professionals working with N1-methylpentane-1,5-diamine (also known as N-methyl-1,5-pentanediamine).

Because this monomer is an asymmetric aliphatic diamine—containing one primary amine and one secondary amine—it presents unique kinetic and thermodynamic challenges during step-growth polymerization. This guide provides field-proven troubleshooting strategies, validated protocols, and mechanistic insights to help you achieve high-molecular-weight, linear polymer architectures.

Diagnostic Overview: The Asymmetry Problem

The core challenge in polymerizing N1-methylpentane-1,5-diamine lies in the stark reactivity difference between its two functional groups. In the solvent phase, primary amines exhibit significantly greater reactivity in nucleophilic attack compared to secondary amines due to a lack of steric hindrance[1]. If polymerized under standard isothermal conditions, the primary amines will rapidly consume the electrophilic monomers, leaving behind oligomeric intermediates capped with sluggish secondary amines that struggle to propagate the chain.

Mechanistic Troubleshooting & FAQs

Q: Why does my polymerization stall at the oligomer stage, yielding low-molecular-weight products? A: This is a direct consequence of the monomer's asymmetry. The primary amine rapidly reacts with the electrophilic monomer (e.g., a diacid chloride or diisocyanate) in a highly exothermic reaction. The secondary amine, hindered by its N-methyl group, reacts much slower[2]. To overcome this, you must implement a two-stage temperature profile . Keep the initial reaction at 0–5 °C to control the primary amine reaction, then ramp up the heat to 60–80 °C to provide the activation energy required for the secondary amine to propagate the chain[3].

Q: How do I prevent the growing polymer from precipitating before reaching a high molecular weight? A: As the polymer chain extends, intermolecular hydrogen bonding (primarily from the unsubstituted amide linkages formed by the primary amine) rigidifies the backbone, causing it to crash out of the solvent. Once precipitated, the reactive chain ends are physically trapped. To maintain solubility, utilize a highly polar aprotic solvent like N-methyl-2-pyrrolidone (NMP) supplemented with a chaotropic salt, such as 2–5% w/v Lithium Chloride (LiCl) or Calcium Chloride (CaCl2)[4]. The metal cations coordinate with the carbonyl oxygen of the amide linkages, disrupting interchain hydrogen bonding and keeping the macromolecule solvated until the secondary amines have fully reacted.

Q: What is the optimal monomer addition sequence to minimize side reactions? A: Adding the diamine directly to the diacid chloride creates local stoichiometric imbalances, which can promote cyclic oligomerization. Always add the electrophile (e.g., diacid chloride) dropwise to a chilled, vigorously stirred solution of the diamine. This ensures the diamine is always in local excess during the critical early stages of chain extension, driving linear growth over cyclization.

Quantitative Data: Kinetic Parameters & Optimization

Summarizing the reactivity differences is critical for programming your reactor conditions. The table below outlines the distinct behaviors of the two amine groups and the corresponding optimization strategies.

Kinetic ParameterPrimary Amine (-NH2)Secondary Amine (-NHCH3)Optimization Strategy
Steric Hindrance LowHigh (N-methyl group)Thermal activation (60-80°C)
Nucleophilicity HighModerate/LowTwo-stage temperature ramping
Reaction Rate Fast (Exothermic)Slow (Endothermic barrier)Stepwise monomer addition
H-Bonding Potential Forms strong H-bondsWeak/No H-bonding5% w/v LiCl in NMP solvent
Target Temperature 0–5 °C60–80 °CControlled heating profile

Validated Workflow: Two-Stage Solution Polycondensation

Self-Validation Mechanism: This protocol incorporates an acid scavenger (pyridine). If the HCl byproduct is not neutralized, it will protonate the unreacted secondary amines, forming unreactive ammonium salts and instantly halting the reaction. A successful reaction is visually and physically validated by a continuous, significant increase in solution viscosity without any turbidity or precipitation.

Step-by-Step Methodology:

  • System Preparation: In a flame-dried, nitrogen-purged 250 mL three-neck flask, dissolve 10.0 mmol of N1-methylpentane-1,5-diamine in 25 mL of anhydrous NMP containing 5% w/v LiCl.

  • Scavenger Addition: Add 22.0 mmol of anhydrous pyridine. Causality: This provides a slight stoichiometric excess to ensure complete neutralization of the 20.0 mmol of HCl generated during polyamidation.

  • Phase 1 (Primary Amine Reaction): Cool the flask to 0–5 °C using an ice bath. Slowly add 10.0 mmol of adipoyl chloride (or terephthaloyl chloride) dropwise over 30 minutes. Causality: The low temperature suppresses side reactions while the highly reactive primary amine undergoes rapid nucleophilic acyl substitution.

  • Phase 2 (Secondary Amine Reaction): Remove the ice bath and gradually heat the reaction mixture to 70 °C, holding it for 12 hours. Causality: The elevated temperature provides the thermodynamic push needed to overcome the steric hindrance of the N-methyl group[1].

  • Termination & Precipitation: Cool the highly viscous solution to room temperature and pour it slowly into 500 mL of vigorously stirred methanol. The polymer will precipitate as white, fibrous strands.

  • Purification: Filter the polymer, wash extensively with hot water to remove LiCl and pyridinium salts, and dry under vacuum at 80 °C for 24 hours.

Pathway Visualization

The following diagram illustrates the kinetic pathway and the necessity of the two-stage thermal optimization process.

Pathway M1 N1-Methylpentane-1,5-diamine (Asymmetric Monomer) Step1 Phase 1: 0-5°C Primary Amine (-NH2) Attack M1->Step1 M2 Diacid Chloride (Electrophile) M2->Step1 Intermediate Oligomeric Intermediate (Unreacted -NHCH3 Ends) Step1->Intermediate Fast Kinetics Scavenger Acid Scavenger (Pyridine) Neutralizes HCl Byproduct Step1->Scavenger Generates HCl Step2 Phase 2: 60-80°C Secondary Amine (-NHCH3) Attack Intermediate->Step2 Steric Hindrance Requires Heat Step2->Scavenger Generates HCl Polymer High-Molecular-Weight Asymmetric Polyamide Step2->Polymer Chain Extension Scavenger->Polymer Prevents Salt Termination

Reaction kinetics and thermal optimization pathway for asymmetric diamine polymerization.

Sources

Troubleshooting

Technical Support Center: Handling &amp; Synthesis of N1-Methylpentane-1,5-Diamine

Welcome to the Advanced Application Support Portal. This guide is specifically engineered for researchers and drug development professionals working with N1-methylpentane-1,5-diamine (also known as N-methylcadaverine).

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Application Support Portal. This guide is specifically engineered for researchers and drug development professionals working with N1-methylpentane-1,5-diamine (also known as N-methylcadaverine). Because this compound is a critical bifunctional intermediate—widely utilized in the synthesis of granatane alkaloids and PROTAC linkers[1][2]—maintaining its structural integrity during synthesis is paramount.

This guide addresses the primary mode of degradation for aliphatic polyamines: atmospheric and metal-catalyzed oxidation .

Mechanistic Insights: The Causality of Amine Oxidation

To prevent oxidation, one must first understand the electrochemical causality behind it. N1-methylpentane-1,5-diamine possesses two distinct reactive sites: a primary amine at C5 and a secondary amine at C1.

The secondary amine is the "weak link" in the molecule. The one-electron oxidation of aliphatic amines initiates with the removal of an electron from the nitrogen lone pair, forming a highly reactive radical cation [3]. Because secondary amines have higher electron density on the nitrogen atom compared to primary amines, they oxidize at significantly lower potentials[3].

Once the radical cation forms, it rapidly deprotonates at the α -carbon to yield an α -amino radical. This intermediate either disproportionates into an enamine or undergoes a second oxidation to form an iminium cation[3][4]. Ultimately, these intermediates react with trace water or oxygen to form degradation products such as N-oxides, imines, and aldehydes.

OxidationMechanism A N1-Methylpentane- 1,5-diamine B Radical Cation Intermediate A->B -e⁻ (Oxidation) C α-Amino Radical B->C -H⁺ (Deprotonation) D Iminium Cation C->D -e⁻ (Oxidation) E Degradation (Imines, Aldehydes) C->E Disproportionation D->E +H₂O / O₂

Fig 1. Oxidative degradation pathway of aliphatic amines via radical cation intermediates.

Quantitative Risk Assessment

Understanding the oxidation potentials of different amine classes dictates the level of atmospheric control required during your workflow. As shown below, the secondary amine moiety dictates the overall stability of N1-methylpentane-1,5-diamine.

Amine ClassRepresentative StructureApprox. Oxidation Potential (V vs Ag/AgCl)Susceptibility to Oxidation
Primary Aliphatic Cadaverine, Putrescine+1.60 to +2.00 VLow to Moderate
Secondary Aliphatic N1-methyl moiety +1.20 to +1.50 V High
Tertiary Aliphatic N,N-dimethyl derivatives+0.80 to +1.10 VVery High

(Data extrapolated from electrochemical profiling of aliphatic amines[3])

Troubleshooting Guides & FAQs

Q: My isolated N1-methylpentane-1,5-diamine turns from colorless to yellow/brown over a few days. Why? A: This discoloration is the visual manifestation of imine and N-oxide formation. The secondary amine moiety is easily oxidized by trace atmospheric oxygen. This process is often accelerated by ambient light or trace transition metal impurities (e.g., Fe, Cu) leaching from stainless steel syringe needles or low-grade solvents. Solution: Switch to PTFE-coated needles for transfers and store the product in amber vials.

Q: Can I use chemical antioxidants (like BHT or ascorbic acid) in the reaction mixture to prevent this? A: While antioxidants can scavenge peroxyl radicals, their addition complicates downstream purification, especially if the diamine is intended for highly pure PROTAC linker synthesis[2]. Instead, we strongly recommend the rigorous exclusion of oxygen using Schlenk techniques and degassed solvents, which leaves no chemical footprint.

Q: I am losing yield during the reductive amination step. Could oxidation be the culprit? A: Yes. If your reaction solvent contains dissolved oxygen, the newly formed secondary amine will immediately begin to oxidize, forming side products that consume your starting materials. You must degas your solvents prior to the reaction using the Freeze-Pump-Thaw method[5].

Q: How should the final purified product be stored to ensure long-term stability? A: Store the neat compound under a strict Argon atmosphere (Argon is denser than Nitrogen and provides a superior protective blanket) at -20°C in the dark. Avoid repeated freeze-thaw cycles of the bulk material by preparing single-use aliquots.

Validated Experimental Protocols

To guarantee the integrity of N1-methylpentane-1,5-diamine, your experimental setup must be a self-validating system . The following protocols rely on physical feedback mechanisms to ensure oxygen has been entirely eliminated.

Protocol A: Freeze-Pump-Thaw (FPT) Degassing of Solvents

Sparging (bubbling gas) is insufficient for highly sensitive secondary amines. FPT completely removes dissolved gases from the solvent lattice[5].

Self-Validation Metric: The protocol is complete only when no gas bubbles evolve during the thawing phase.

  • Load: Transfer the reaction solvent into a heavy-walled Schlenk flask. Crucial: Do not fill the flask beyond 50% capacity, as the expansion of freezing liquids can shatter the glass[5].

  • Freeze: Ensure the stopcock is closed. Submerge the flask in a liquid nitrogen (LN₂) bath until the solvent is completely frozen solid.

  • Pump: Open the stopcock to the high-vacuum manifold for 10–15 minutes to evacuate the headspace[5].

  • Thaw: Close the stopcock to seal the flask under static vacuum. Remove the flask from the LN₂ bath and place it in a tepid water bath. As the solvent melts, trapped oxygen will visibly bubble out of the liquid[5].

  • Iterate & Validate: Repeat steps 2 through 4. Monitor the liquid during the thaw cycle. Once the solvent thaws completely without the evolution of any bubbles, the solvent is fully deoxygenated.

  • Backfill: Backfill the flask with ultra-high purity Argon.

FPTProtocol Step1 1. Load Solvent Schlenk Flask (<50% Vol) Step2 2. Freeze Submerge in Liquid N₂ Step1->Step2 Step3 3. Pump Dynamic Vacuum (10-15 min) Step2->Step3 Step4 4. Thaw Warm Water Bath Step3->Step4 Seal flask first Decision Gas Bubbles Evolved? Step4->Decision Decision->Step2 YES (Repeat 3-5x) End 5. Backfill Seal under Argon Decision->End NO (Validated)

Fig 2. Self-validating Freeze-Pump-Thaw (FPT) degassing workflow for reaction solvents.

Protocol B: Schlenk Line Setup for Amine Synthesis

To prevent the introduction of atmospheric oxygen during reagent addition, the reaction vessel must be properly cycled[6].

Self-Validation Metric: The use of an electronic Pirani vacuum gauge. The system is only validated for backfilling when the gauge reads < 0.1 mbar.

  • Preparation: Attach an oven-dried, multi-neck round-bottom flask (containing a magnetic stir bar) to the Schlenk line. Seal all open necks with high-quality rubber septa.

  • Evacuation: Open the flask to the vacuum manifold. Monitor the Pirani gauge until the pressure drops below 0.1 mbar. Hold the vacuum for 5 minutes to strip trace moisture from the glass walls[6].

  • Backfill: Slowly open the inert gas tap (Argon preferred) to backfill the flask. Wait until the oil bubbler indicates a positive pressure flow[6].

  • Cycle: Repeat the Evacuation and Backfill steps three times.

  • Reagent Transfer: Introduce the degassed solvent and N1-methylpentane-1,5-diamine via air-tight syringes, purging the syringe with Argon three times prior to drawing the liquid.

References

  • Electrochemical Oxidation of Aliphatic Amines and Their Attachment to Carbon and Metal Surfaces Langmuir - ACS Publications[Link]

  • Mechanistic Aspects of the Electrochemical Oxidation of Aliphatic Amines and Aniline Derivatives MDPI - Molecules[Link]

  • Improved Synthesis of N-Methylcadaverine PMC - National Institutes of Health[Link]

  • Standard Operating Procedure: Freeze-Pump-Thaw Degassing of Liquids Oregon State University, Department of Chemistry[Link]

  • An Illustrated Guide to Schlenk Line Techniques The Schlenk Line Survival Guide[Link]

  • N1-Methylpentane-1,5-diamine (PROTAC Linker) MedChemExpress[Link]

Sources

Optimization

Technical Support Center: Purification of N1-methylpentane-1,5-diamine

Introduction Welcome to the technical support center for N1-methylpentane-1,5-diamine. This guide is designed for researchers, scientists, and drug development professionals who require high-purity N1-methylpentane-1,5-d...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Welcome to the technical support center for N1-methylpentane-1,5-diamine. This guide is designed for researchers, scientists, and drug development professionals who require high-purity N1-methylpentane-1,5-diamine for their work. The presence of even minor impurities can significantly impact reaction outcomes, polymer characteristics, and the safety profile of final products. This document provides in-depth, experience-based answers to common challenges encountered during the purification of this versatile diamine, moving beyond simple instructions to explain the underlying chemical principles.

Section 1: Frequently Asked Questions (FAQs) - Understanding the Fundamentals

This section addresses foundational questions regarding the nature of impurities in N1-methylpentane-1,5-diamine and the initial steps for its handling and analysis.

Q1: What are the most common impurities I should expect in a commercial or crude sample of N1-methylpentane-1,5-diamine?

The impurity profile of N1-methylpentane-1,5-diamine is largely dependent on its synthetic route and storage history. Common impurities can be categorized as follows:

  • Synthesis-Related Impurities: These include unreacted starting materials, catalysts, and byproducts from side reactions. For instance, if the diamine is produced via the reduction of a corresponding dinitrile, incomplete hydrogenation can leave residual nitrile compounds.[1] A common impurity in similar diamines is 2,3,4,5-tetrahydropyridine (THP), which can sometimes be addressed through chemical reduction.[2]

  • Degradation Products: Amines are susceptible to degradation, especially with improper handling.

    • Oxidation: Exposure to air, particularly at elevated temperatures, can cause oxidation, leading to the formation of colored byproducts and a yellow or brown appearance.[3][4][5]

    • Carbamate Formation: Amines readily react with atmospheric carbon dioxide (CO2) to form ammonium carbamate salts.[6][7][8] This is a reversible reaction but results in a non-volatile, salt-like impurity that can interfere with subsequent reactions.[7][9]

  • Residual Solvents: Solvents used during synthesis or a previous purification step may be present.

  • Water: Due to the hygroscopic nature of amines, water is a very common impurity.

Q2: My N1-methylpentane-1,5-diamine has turned yellow. Is it still usable, and what causes this?

A yellow to brownish discoloration is a common sign of degradation, typically due to air oxidation, especially if the sample has been heated or stored for a long time.[4][5] While the presence of these colored impurities may be minor in terms of percentage, they can be detrimental in applications requiring high purity, such as polymerization or pharmaceutical synthesis.

Causality: The lone pair of electrons on the nitrogen atoms makes amines susceptible to oxidation. This process can be accelerated by light and heat. The resulting oxidized species are often colored.

For most high-stakes applications, purification is strongly recommended to remove these colored bodies before use. A simple vacuum distillation is often sufficient to separate the pure, colorless diamine from the less volatile, colored degradation products.[3]

Q3: Which analytical techniques are most effective for assessing the purity of my diamine sample?

A multi-pronged analytical approach is recommended for a comprehensive purity assessment.

Analytical TechniquePurpose & ApplicationKey Considerations
Gas Chromatography (GC-FID) Quantitative purity assessment. Ideal for determining the percentage purity of the main component and quantifying volatile impurities.The diamine is volatile and thermally stable enough for GC analysis. Use a suitable capillary column (e.g., wax or amine-specific phases).
Gas Chromatography-Mass Spectrometry (GC-MS) Identification of unknown volatile impurities. Provides structural information to help identify byproducts or contaminants.[10]Essential for troubleshooting and understanding the impurity profile.
High-Performance Liquid Chromatography (HPLC) Analysis of non-volatile impurities, such as carbamate salts or degradation products.[11][12]Requires a suitable column (e.g., C18 reversed-phase) and mobile phase, often with a pH modifier.
Karl Fischer Titration Accurate quantification of water content.Crucial for applications where water is a critical process parameter.
Q4: What are the most critical safety precautions when handling and purifying N1-methylpentane-1,5-diamine?

N1-methylpentane-1,5-diamine is a corrosive and hazardous chemical that demands strict adherence to safety protocols.

  • Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (nitrile is often suitable, but check compatibility), splash-proof goggles, a face shield, and a lab coat.[13][14][15]

  • Ventilation: All handling and purification procedures must be conducted in a certified chemical fume hood to avoid inhalation of corrosive and harmful vapors.[13][16]

  • Chemical Incompatibility: Keep the diamine away from strong acids, acid chlorides, acid anhydrides, and strong oxidizing agents, as these can cause violent reactions.[13] It is also incompatible with carbon dioxide.[13]

  • Fire Safety: While it has a relatively high flash point, it is a combustible liquid. Keep it away from open flames, sparks, and hot surfaces.[16][17]

  • Emergency Preparedness: Ensure that an eyewash station and safety shower are immediately accessible.[13]

Section 2: Troubleshooting Common Purification Protocols

This section provides solutions to specific problems that may arise during purification experiments.

Fractional Vacuum Distillation

Fractional distillation is a powerful technique for separating liquids with different boiling points.[18] For high-boiling amines like N1-methylpentane-1,5-diamine, performing this under vacuum is essential to prevent thermal degradation.[3]

This is a classic sign of thermal degradation and/or oxidation at high temperatures.[3]

Causality: Even under vacuum, the boiling point may be high enough to cause decomposition if the heating is too aggressive or prolonged. The presence of residual air in the apparatus exacerbates this by allowing oxidation.

Troubleshooting Steps:

  • Improve the Vacuum: Ensure all joints are perfectly sealed with appropriate grease. Use a high-quality vacuum pump and check for leaks. A lower pressure significantly reduces the required boiling temperature.

  • Use an Inert Atmosphere: After evacuating the system, introduce a slow bleed of an inert gas like nitrogen or argon. This will prevent oxidation of the hot amine.

  • Control the Heat Source: Use a heating mantle with a stirrer and a temperature controller. Heat the flask gently and evenly to avoid localized overheating. The goal is to have the liquid boil gently, not violently.

  • Insulate the Column: To improve efficiency and reduce the required heat input, insulate the distillation column with glass wool and aluminum foil.[18][19]

Poor separation occurs when the distillation column is not efficient enough to resolve components with similar volatilities.

Causality: The efficiency of a fractional distillation column is related to the number of theoretical plates, which corresponds to the number of repeated vaporization-condensation cycles the vapor undergoes as it rises. More cycles lead to better separation.

Troubleshooting Steps:

  • Increase Column Efficiency:

    • Use a More Efficient Column: Switch from a simple distillation setup to a packed column (e.g., with Raschig rings or glass beads) or a Vigreux column. A longer column provides more surface area and thus more theoretical plates.[20]

    • Optimize Packing: Ensure the column packing is uniform to avoid channeling of the vapor.

  • Increase the Reflux Ratio: Adjust the heating rate so that more of the condensed vapor returns to the column (reflux) rather than being collected as distillate. A higher reflux ratio increases the number of equilibrium stages, improving separation, although it will slow down the distillation process.

  • Ensure Thermal Stability: Maintain a consistent and steady heating rate. Fluctuations in temperature will disrupt the equilibrium in the column and ruin the separation. Insulating the column is critical for this.[19]

Acid-Base Extraction

This technique leverages the basicity of the amine to move it into an acidic aqueous phase, leaving neutral or acidic impurities behind in the organic phase.[21][22][23]

AcidBaseExtraction cluster_start Starting Mixture cluster_extraction Extraction Step cluster_separation Phase Separation cluster_regeneration Regeneration cluster_final Final Product start Crude Diamine + Neutral Impurities in Organic Solvent (e.g., Ether) extract Add aq. HCl Shake in Separatory Funnel start->extract organic_phase Organic Layer: Neutral Impurities extract->organic_phase Separate Layers aqueous_phase Aqueous Layer: Diamine-HCl Salt (R-NH2+Cl-) extract->aqueous_phase Separate Layers basify Add aq. NaOH to Aqueous Layer (pH > 12) aqueous_phase->basify final_extract Back-extract with fresh Organic Solvent basify->final_extract pure_diamine Pure Diamine in Organic Solvent final_extract->pure_diamine

Caption: Workflow for purifying diamines using acid-base extraction.

Emulsions are common in extractions involving basic solutions and can make phase separation impossible.

Causality: Emulsions are colloidal suspensions of one liquid in another, often stabilized by surfactants or fine particulate matter. The amine salt itself can sometimes act as a surfactant.

Troubleshooting Steps:

  • "Salting Out": Add a saturated solution of sodium chloride (brine) to the separatory funnel. This increases the ionic strength and polarity of the aqueous phase, which helps to break the emulsion and forces the organic solvent out.

  • Gentle Mixing: Instead of vigorous shaking, gently rock or swirl the separatory funnel. This is often sufficient for the acid-base reaction to occur without creating a stable emulsion.

  • Filtration: For small-scale emulsions, you can sometimes break them by passing the mixture through a pad of Celite or glass wool in a filter funnel.

  • Time and Patience: Sometimes, simply letting the separatory funnel stand undisturbed for an extended period (15-30 minutes) will allow the layers to separate.

Low yield can occur at several stages of the process.

Troubleshooting Steps:

  • Incomplete Initial Extraction: Ensure you have used a sufficient excess of aqueous acid. Perform multiple extractions (e.g., 3 times with smaller volumes of acid) rather than a single extraction with a large volume. This is mathematically more efficient.

  • Incomplete Regeneration: After extracting the diamine into the aqueous phase as its salt, you must add enough base to fully deprotonate it back to the free amine. Use a pH meter or pH paper to ensure the aqueous layer is strongly basic (pH > 12) before attempting to back-extract the free amine.[24]

  • Incomplete Back-Extraction: Just as with the initial step, perform multiple back-extractions with the organic solvent to fully recover the regenerated free amine from the now basic aqueous layer.

  • Solubility of the Amine Salt: If the amine hydrochloride salt has some solubility in the organic phase, you may lose some product in the initial organic layer. This is less common with polar aqueous acids and non-polar organic solvents.

Column Chromatography

While effective, purifying basic amines on standard silica gel can be challenging.[25][26]

This is a very common problem caused by strong interactions between the basic amine and the acidic silanol (Si-OH) groups on the surface of the silica gel.[25][26] This strong binding prevents clean elution.

Causality: The lone pair on the amine nitrogen acts as a Lewis base, while the protons on the silica surface are acidic. This leads to a strong, often irreversible, acid-base interaction that causes the compound to "stick" and elute slowly and unevenly.

Troubleshooting Steps:

  • Mobile Phase Modification: Add a small amount (0.5-2%) of a competing base to your eluent. Triethylamine is a common choice.[25] The triethylamine will preferentially bind to the acidic sites on the silica, allowing your diamine to elute more cleanly.

  • Use a Different Stationary Phase:

    • Alumina: Basic or neutral alumina is an excellent alternative to silica for purifying basic compounds.[26]

    • Amine-Functionalized Silica: Using silica that has been chemically modified with an amine (e.g., aminopropyl-functionalized silica) provides a basic surface, which eliminates the problematic acid-base interactions and often allows for the use of simpler solvent systems.[26][27]

Section 3: Detailed Experimental Protocols

Disclaimer: These protocols are for informational purposes. Users must adapt them to their specific laboratory conditions and perform a thorough safety assessment before commencing any work.

Protocol 1: High-Purity Enrichment via Fractional Vacuum Distillation

This protocol is ideal for removing non-volatile impurities, colored degradation products, and impurities with significantly different boiling points.

  • Apparatus Setup: Assemble a fractional distillation apparatus (including a Vigreux or packed column) in a fume hood.[28] Ensure all glassware is dry. Use a round-bottom flask of a size such that the crude diamine fills it to about half to two-thirds of its volume. Add a magnetic stir bar.

  • System Inerting: Connect the apparatus to a vacuum pump via a cold trap. Begin stirring and carefully evacuate the system. Once a stable vacuum is achieved, introduce a slow bleed of nitrogen or argon gas.

  • Heating: Gently heat the distillation flask using a heating mantle connected to a variable controller.[19]

  • Fraction Collection:

    • Collect any initial low-boiling fractions (e.g., residual solvents) in a separate receiving flask.

    • As the temperature stabilizes at the boiling point of N1-methylpentane-1,5-diamine at the working pressure, switch to a clean receiving flask to collect the main product fraction.

    • Monitor the temperature at the still head. A pure compound should distill over a narrow temperature range (1-2 °C).

  • Shutdown: Stop the distillation when only a small residue remains in the distillation flask. NEVER distill to dryness. Allow the apparatus to cool completely before releasing the vacuum.

Protocol 2: Purification via Recrystallization as a Hydrochloride Salt

This method is excellent for achieving very high purity by removing impurities that do not form crystalline salts under the same conditions.

  • Salt Formation:

    • Dissolve the crude N1-methylpentane-1,5-diamine in a suitable organic solvent like isopropanol or diethyl ether in an Erlenmeyer flask.

    • Cool the solution in an ice bath.

    • Slowly add a solution of hydrochloric acid (e.g., concentrated HCl or HCl in ether) dropwise with stirring. The diamine dihydrochloride salt will precipitate as a white solid.[29] Continue adding acid until no more precipitate forms.

  • Isolation of Crude Salt: Collect the precipitated salt by vacuum filtration. Wash the solid with cold diethyl ether to remove any adhering organic impurities.

  • Recrystallization:

    • Transfer the crude salt to a clean flask. Add a minimal amount of a hot solvent system (e.g., ethanol/water or methanol) until the salt just dissolves.

    • Allow the solution to cool slowly to room temperature, and then in an ice bath or refrigerator to induce crystallization.

    • Collect the purified crystals by vacuum filtration and wash with a small amount of the cold recrystallization solvent. Dry the crystals under vacuum.

  • Liberation of the Free Amine:

    • Dissolve the purified salt in water and cool the solution in an ice bath.[30][31]

    • Slowly add a concentrated aqueous solution of sodium hydroxide (NaOH) or potassium hydroxide (KOH) with stirring until the solution is strongly basic (pH > 12).

    • The pure, free diamine will separate, often as an oily layer. Extract the free diamine from the aqueous solution using several portions of a solvent like dichloromethane or diethyl ether.[31]

    • Combine the organic extracts, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the pure N1-methylpentane-1,5-diamine.

References
  • Continuous Synthesis of Carbamates from CO2 and Amines | ACS Omega. (2023).
  • Steering Amine-CO2 Chemistry: A Molecular Insight into the Amino Site Relationship of Carbamate and Protonated Amine. (n.d.).
  • Carbamate synthesis by amination (carboxylation) or rearrangement. (n.d.). Organic Chemistry Portal.
  • Parallel Synthesis of Ureas and Carbamates from Amines and CO2 under Mild Conditions. (2010).
  • Mechanistic Insights into Carbamate Formation from CO 2 and Amines: The Role of Guanidine–CO 2 Adducts. (n.d.).
  • Acid-Base Extraction. (2022). Chemistry LibreTexts.
  • SAFETY DATA SHEET for Pentamethylenediamine. (2012). Thermo Fisher Scientific.
  • SAFETY DATA SHEET for DYTEK® EP DIAMINE. (2013). Invista.
  • Technical Support Center: Overcoming Challenges in Secondary Amine Purific
  • Acid–base extraction. (n.d.). Wikipedia.
  • What is an Acid and Base Extraction?. (n.d.). Confluence.
  • Process for the purification of diamines. (2006).
  • SAFETY D
  • SAFETY D
  • SAFETY D
  • Separation of Organic Compounds by Acid-Base Extraction. (n.d.). Vernier.
  • LIQUID/LIQUID SEPARATION: EXTRACTION OF ACIDS OR BASES FROM NEUTRAL ORGANICS. (n.d.). University of California, Irvine.
  • Technical Support Center: Catalyst Selection for Diamine Synthesis and Purific
  • Is there an easy way to purify organic amines?. (2023). Biotage.
  • How do I purify ionizable organic amine compounds using flash column chrom
  • How to recrystallization amine compound and it is not soluble in common organic solvents. (2021).
  • Method Development Strategies for Amine Bonded Phase Columns for Medium Pressure Liquid Chrom
  • [Lab 6] Distilling Amines... Again. (2010). YouTube.
  • Isolation (Recovery). (n.d.). University of Alberta.
  • Forming oxalate salts of amines. (2009). Sciencemadness.org.
  • Analytical Strategies for the Detection and Quantification of Nitrosamine Impurities in Pharmaceuticals. (n.d.). MDPI.
  • Chemistry 210 Experiment 5. (n.d.). University of Massachusetts.
  • Step-by-Step Procedures for Fractional Distill
  • (R,R)- AND (S,S)-N,N'-DIMETHYL-1,2-DIPHENYLETHYLENE-1,2-DIAMINE. (n.d.). Organic Syntheses.
  • How Fractional Distill
  • Fractional distill
  • ORGANIC LABORATORY TECHNIQUES 10 • DISTILL
  • Separation, purification, and crystallization of 1,5-pentanediamine hydrochloride from fermentation broth by cation resin. (n.d.).
  • Analytical Methodologies to Detect N‑Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices. (n.d.).
  • Method for purifying 1,5-pentanediamine and 1,5-pentanediamine. (2019).

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Reference Data & Comparative Studies

Validation

Technical Comparison Guide: Symmetric vs. Asymmetric Pentanediamines in Advanced Polymer Synthesis

For researchers and polymer scientists, the selection of aliphatic diamine monomers dictates the fundamental thermodynamic and mechanical properties of the resulting polymer matrix. While 1,5-pentanediamine (1,5-PDA, als...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers and polymer scientists, the selection of aliphatic diamine monomers dictates the fundamental thermodynamic and mechanical properties of the resulting polymer matrix. While 1,5-pentanediamine (1,5-PDA, also known as cadaverine) has revolutionized the bio-based engineering plastics sector, its asymmetric derivative, N1-methylpentane-1,5-diamine , offers a radically different set of polymerization kinetics and thermomechanical outcomes.

This guide provides an objective, data-driven comparison of these two monomers, exploring the causality behind their divergent behaviors in polyamide (PA) and polyurethane (PU) synthesis.

Structural Causality: The N-Methyl Disruption Effect

The divergence in polymer performance between these two monomers stems entirely from a single molecular modification: the substitution of a proton with a methyl group at the N1 position.

1,5-Pentanediamine (Symmetric, Primary/Primary)

1,5-PDA is a symmetric diamine featuring two primary amine groups. In polymer synthesis (such as polyamides), each primary amine acts as a dual hydrogen-bond donor. This high hydrogen-bonding density allows the polymer chains to align and pack tightly into highly ordered crystalline lattices. The result is a semicrystalline polymer with high thermal stability, excellent mechanical strength, and high melting temperatures ( Tm​ ), making it ideal for engineering plastics like PA56[1].

N1-methylpentane-1,5-diamine (Asymmetric, Primary/Secondary)

N1-methylpentane-1,5-diamine introduces a secondary amine group, fundamentally altering the thermodynamics of chain assembly. The causality here is twofold:

  • Reduced Hydrogen Bonding: The secondary amine possesses only one proton available for hydrogen bonding, reducing the total inter-chain cohesive energy.

  • Steric Hindrance: The bulky N-methyl group projects outward from the polymer backbone, physically obstructing adjacent chains from packing closely together[2].

Consequently, polymers synthesized with N1-methylpentane-1,5-diamine exhibit disrupted crystallinity, resulting in amorphous or Low-Melting-Point Polyamides (LMPAs) and highly flexible Non-Isocyanate Polyurethanes (NIPUs)[3]. Furthermore, the differential reactivity between the primary and secondary amines allows for highly controlled, step-wise polymerization kinetics[4].

MechanisticPathway PDA 1,5-Pentanediamine (Primary/Primary) Symm Symmetric Chain Packing (4 H-Bond Donors) PDA->Symm NMPDA N1-methylpentane-1,5-diamine (Primary/Secondary) Asymm Steric Hindrance & Reduced H-Bonding (3 Donors) NMPDA->Asymm PA56 High Crystallinity (e.g., PA56 Plastics) Symm->PA56 Amorphous Amorphous / Low-Melting (e.g., NIPUs, Adhesives) Asymm->Amorphous

Fig 1: Mechanistic impact of amine symmetry on polymer crystallinity and application.

Comparative Performance Matrix

The structural differences between the two monomers translate directly into quantifiable macroscopic properties. The table below summarizes the comparative data when these monomers are reacted with standard aliphatic diacids (e.g., adipic acid) or cyclic carbonates.

Property / Parameter1,5-Pentanediamine (1,5-PDA)N1-methylpentane-1,5-diamine
Amine Functionality Primary / Primary (Symmetric)Primary / Secondary (Asymmetric)
H-Bond Donors per Monomer 43
Polymer Morphology SemicrystallineAmorphous / Low Crystallinity
Typical Polyamide Tm​ ~254°C (in PA56)< 150°C (Often no distinct Tm​ )
Typical Polyamide Tg​ ~50°CLowered (Increased free volume)
Reactivity Profile Uniformly high reactivityBimodal (Primary reacts faster)
Primary Applications Engineering plastics, Fibers, PDI[1]Hot-melt adhesives, NIPUs, Epoxy curing[4]
Melt Viscosity High (due to strong H-bonding)Low (ideal for coatings and adhesives)

Experimental Workflows: Synthesis Protocols

To demonstrate the practical implications of these monomers, the following self-validating protocols outline the synthesis of a semicrystalline polyamide and an amorphous polyurethane network.

Protocol A: Synthesis of Semicrystalline PA56 via 1,5-PDA

This protocol utilizes melt polycondensation. The process relies on strict stoichiometric balance and pressure control to prevent the volatilization of 1,5-PDA before it can fully react.

  • Salt Preparation: Dissolve equimolar amounts of 1,5-PDA and adipic acid in deionized water (50% w/w concentration) at 60°C. Adjust the pH to exactly 7.6 to ensure a perfect 1:1 stoichiometric ratio.

  • Pre-polymerization: Transfer the aqueous salt to a high-pressure stainless-steel reactor. Purge with N2​ . Heat the reactor to 220°C. Self-Validation Check: The internal pressure should naturally rise to approximately 1.5 MPa due to steam generation. Maintain this pressure for 2 hours to form the prepolymer while suppressing diamine evaporation.

  • Melt Polycondensation: Gradually vent the reactor to atmospheric pressure over 45 minutes, simultaneously raising the temperature to 260°C. Apply a progressive vacuum (down to <100 Pa) for 1 hour to drive off the condensation water.

  • Validation & Extrusion: Monitor the torque of the mechanical stirrer. A plateau in torque indicates that the molecular weight build-up has stabilized. Extrude the highly viscous melt into a cold-water bath to quench the polymer, followed by pelletization.

Protocol B: Synthesis of Amorphous NIPU via N1-methylpentane-1,5-diamine

This protocol exploits the asymmetric reactivity of N1-methylpentane-1,5-diamine to synthesize a Non-Isocyanate Polyurethane (NIPU)[3]. The primary amine drives linear chain extension, while the secondary amine is utilized for controlled curing.

  • Precursor Dissolution: Dissolve a bis-cyclic carbonate (e.g., bisphenol-A dicarbonate) in a polar aprotic solvent (such as DMF) at a 30% solid content inside a glass reactor equipped with a reflux condenser.

  • Asymmetric Aminolysis: Heat the solution to 60°C. Add N1-methylpentane-1,5-diamine dropwise over 30 minutes. Mechanistic Note: At 60°C, the unhindered primary amine reacts rapidly with the cyclic carbonate to form urethane linkages, creating a linear pre-polymer. The sterically hindered secondary amine remains largely unreacted, preventing premature cross-linking.

  • Thermal Curing: Cast the pre-polymer solution onto a glass substrate. Elevate the temperature to 90°C under a gentle vacuum for 4 hours. The thermal energy overcomes the steric hindrance of the secondary amine, driving the final cross-linking reaction.

  • Validation: Perform FTIR spectroscopy on the cured film. The disappearance of the cyclic carbonate peak at ~1800 cm⁻¹ and the emergence of the urethane carbonyl peak at ~1700 cm⁻¹ validates the completion of the reaction.

ExperimentalWorkflow Start Monomer Selection RouteA 1,5-PDA + Adipic Acid (Aqueous Salt Formation) Start->RouteA RouteB N1-methyl-PDA + Cyclic Carbonate (Solvent Phase Dissolution) Start->RouteB PolyA Melt Polycondensation (260°C, Vacuum, High Torque) RouteA->PolyA PolyB Asymmetric Aminolysis (60°C -> 90°C Thermal Cure) RouteB->PolyB EndA Semicrystalline PA56 (High Strength Plastics) PolyA->EndA EndB Amorphous NIPU (Flexible Coatings/Adhesives) PolyB->EndB

Fig 2: Divergent experimental workflows based on diamine symmetry and reactivity.

Conclusion

The choice between 1,5-pentanediamine and N1-methylpentane-1,5-diamine is a masterclass in rational polymer design. 1,5-PDA is the monomer of choice when the objective is structural integrity, high thermal resistance, and semicrystalline morphology. Conversely, when a researcher requires low melt viscosity, high flexibility, or the elimination of toxic isocyanates via step-wise NIPU synthesis, the steric hindrance and reduced hydrogen-bonding capacity of N1-methylpentane-1,5-diamine make it an exceptionally powerful tool.

References
  • Synthesis of Biobased 1,5-Pentenediamine from the Chemical Decarboxylation of l-Lysine: A Review | ACS Sustainable Chemistry & Engineering. ACS Publications.[Link]

  • Synthesis and Characterization of Low-Melting-Point Polyamides with Trace Thermoreversible Cross-Linked Networks | Industrial & Engineering Chemistry Research. ACS Publications.[Link]

  • WO2016059340A1 - Monofunctional or multifunctional urethane acrylate oligomers without isocyanate.
  • US7666954B2 - Epoxy resin amine curing agent of N,N′-dimethyl secondary diamine polymer.

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Comparative

Comparative Thermal Properties and Applications of N1-Methylpentane-1,5-Diamine and Hexamethylenediamine

A Technical Guide for Researchers, Material Scientists, and Drug Development Professionals When engineering aliphatic diamines for specific applications—ranging from bulk polymer synthesis to targeted protein degradation...

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Author: BenchChem Technical Support Team. Date: April 2026

A Technical Guide for Researchers, Material Scientists, and Drug Development Professionals

When engineering aliphatic diamines for specific applications—ranging from bulk polymer synthesis to targeted protein degradation (PROTACs)—understanding the causality between molecular symmetry and thermal properties is critical. This guide objectively compares the thermal performance of the classic symmetric diamine hexamethylenediamine (HMDA) against its asymmetric counterpart, N1-methylpentane-1,5-diamine , providing actionable experimental protocols and mechanistic insights.

Mechanistic Causality: Structure-Property Relationships

The stark contrast in thermal properties between these two diamines is fundamentally rooted in their molecular symmetry and hydrogen-bonding capacity.

  • Hexamethylenediamine (HMDA): HMDA ( H2​N−(CH2​)6​−NH2​ ) is a perfectly symmetric linear aliphatic chain terminating in two primary amines. This symmetry allows the molecules to pack tightly into a highly ordered crystal lattice. Furthermore, the two primary amines provide a total of four hydrogen bond donors and two acceptors per molecule. This robust intermolecular network requires significant thermal energy to disrupt, resulting in a relatively high melting point (~42 °C) and a high boiling point (204.6 °C)[1],[2].

  • N1-Methylpentane-1,5-diamine: N1-methylpentane-1,5-diamine ( CH3​−NH−(CH2​)5​−NH2​ ) introduces a critical structural disruption. By substituting a methyl group onto one of the nitrogen atoms, the molecule becomes an asymmetric primary/secondary diamine. This modification reduces the number of hydrogen bond donors from four to three. More importantly, the steric hindrance of the N-methyl group and the loss of molecular symmetry severely disrupt crystal packing. Consequently, the melting point plummets to approximately -20 °C (rendering it a liquid at room temperature), and the boiling point drops to ~145 °C[3].

Quantitative Thermal Data Comparison

The following table summarizes the key physicochemical and thermal properties dictating the handling and application of these diamines.

PropertyHexamethylenediamine (HMDA)N1-Methylpentane-1,5-diamine
CAS Number 124-09-432752-52-6
Structure Type Symmetric (Primary/Primary)Asymmetric (Primary/Secondary)
Molecular Weight 116.21 g/mol 116.21 g/mol
Melting Point ( Tm​ ) 39 °C to 42 °C (Solid at RT)~ -20 °C (Liquid at RT)
Boiling Point ( Tb​ ) 204.6 °C~ 145 °C
H-Bond Donors 43
Primary Application Nylon-6,6, Epoxy Curing AgentsPROTAC Linkers, Specialized Therapeutics

Experimental Protocols: Thermal Profiling

To ensure trustworthiness and reproducibility, the following protocol describes a self-validating system for quantifying the thermal phase transitions ( Tm​ , Tb​ ) of these diamines using Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).

Step-by-Step Methodology

Step 1: System Calibration (Self-Validation)

  • Calibrate the DSC instrument using a high-purity Indium standard ( Tm​ = 156.6 °C, ΔHf​ = 28.45 J/g) to ensure temperature accuracy.

  • Run an empty platinum TGA pan through the heating cycle to establish a baseline for buoyancy correction.

Step 2: Anaerobic Sample Preparation

  • Because aliphatic amines are highly hygroscopic (absorbed water artificially depresses the melting point), prepare all samples in a nitrogen-purged glovebox.

  • Weigh 5–10 mg of HMDA or N1-methylpentane-1,5-diamine. Seal the sample in an aluminum hermetic pan for DSC, and place it in an open platinum pan for TGA.

Step 3: DSC Execution (Phase Transitions)

  • Equilibrate the DSC cell at -50 °C. Note: This deep-freeze step is mandatory to capture the low -20 °C melting point of N1-methylpentane-1,5-diamine.

  • Ramp the temperature from -50 °C to 250 °C at a rate of 10 °C/min under a 50 mL/min N2​ purge.

  • Identify the endothermic peak minimum as the precise melting point ( Tm​ ).

Step 4: TGA Execution (Volatility Profiling)

  • Equilibrate the TGA at 25 °C. Heat to 400 °C at 10 °C/min under a 60 mL/min N2​ flow.

  • Record the temperature at 5% mass loss ( Td5%​ ) to determine the onset of volatility. N1-methylpentane-1,5-diamine will exhibit rapid mass loss near 145 °C, whereas HMDA will persist until ~204 °C.

ThermalAnalysis Sample Diamine Sample (Anaerobic Prep) DSC DSC Analysis (-50°C to 250°C) Sample->DSC Hermetic Pan TGA TGA Analysis (25°C to 400°C) Sample->TGA Open Pt Pan Data Thermal Profile (Tm & Volatility) DSC->Data Indium Calibrated TGA->Data Baseline Corrected

Caption: Self-validating thermal analysis workflow for quantifying diamine phase transitions.

Application in Drug Development: The PROTAC Advantage

While HMDA's high melting point and symmetry make it ideal for bulk step-growth polymerization (e.g., Nylon-6,6), these exact properties make it a liability in complex pharmaceutical synthesis. In the field of targeted protein degradation, N1-methylpentane-1,5-diamine has emerged as a highly valuable PROTAC (Proteolysis Targeting Chimera) linker[4],[5].

The Causality of Asymmetric Reactivity: If a symmetric diamine like HMDA is used to link a target protein ligand to an E3 ligase ligand, the identical reactivity of the two primary amines leads to a statistical nightmare: a mixture of unreacted, mono-coupled, and di-coupled byproducts.

N1-methylpentane-1,5-diamine solves this through its asymmetric thermal and chemical profile:

  • Handling: Being a liquid at room temperature ( Tm​ ~ -20 °C)[3], it is vastly easier to dispense via automated liquid handlers in high-throughput parallel synthesis compared to the waxy, solid HMDA.

  • Orthogonal Conjugation: The primary amine is sterically unhindered and highly nucleophilic, allowing it to couple spontaneously with an activated ester on the target ligand at room temperature. The secondary amine, hindered by the methyl group, remains largely unreacted.

  • Sequential Assembly: Once the mono-coupled intermediate is purified, forcing conditions (e.g., elevated heat or stronger coupling reagents) are applied to drive the reaction between the secondary amine and the E3 ligase ligand, ensuring a high-yield, pure PROTAC molecule.

PROTACAssembly Target Target Protein Ligand (Activated Ester) Linker N1-methylpentane-1,5-diamine (Liquid, Asymmetric Linker) Target->Linker Primary Amine Coupling (Fast, Room Temp) E3 E3 Ligase Ligand (Aldehyde/Halide) Intermediate Mono-coupled Intermediate E3->Intermediate Secondary Amine Coupling (Requires Forcing Conditions) Linker->Intermediate PROTAC_Mol Functional PROTAC Molecule Intermediate->PROTAC_Mol Final Orthogonal Assembly

Caption: Orthogonal PROTAC assembly utilizing the asymmetric reactivity of N1-methylpentane-1,5-diamine.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 16402, Hexamethylenediamine." PubChem, [Link].

  • ChemBK. "N1-Methylpentane-1,5-diamine - Physico-chemical Properties." ChemBK Chemical Database, [Link].

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Validation

High-Performance LC-MS/MS Quantification of N1-Methylpentane-1,5-Diamine: A Comparative Validation Guide

Introduction & The Analytical Challenge N1-methylpentane-1,5-diamine (commonly known as N-methylcadaverine) is a critical aliphatic diamine. It serves as a key intermediate in the biosynthesis of tropane and granatane al...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & The Analytical Challenge

N1-methylpentane-1,5-diamine (commonly known as N-methylcadaverine) is a critical aliphatic diamine. It serves as a key intermediate in the biosynthesis of tropane and granatane alkaloids[1] and is increasingly utilized as a PROTAC linker in targeted protein degradation therapies[2]. However, quantifying this highly polar, low-molecular-weight (MW 116.21) secondary amine in complex biological matrices presents significant analytical hurdles.

As a Senior Application Scientist, I frequently encounter the limitations of standard reversed-phase (RP) chromatography for short-chain aliphatic amines. N1-methylpentane-1,5-diamine lacks a UV-absorbing chromophore and exhibits extreme hydrophilicity. When injected onto a standard C18 column, it elutes in the void volume, suffering from severe ion suppression from unretained matrix components. Furthermore, the basic amine groups interact strongly with residual silanols on silica supports, causing unacceptable peak tailing.

Pathway Lysine L-Lysine (Precursor) Cadaverine Cadaverine (Pentane-1,5-diamine) Lysine->Cadaverine Lysine Decarboxylase NMethyl N1-Methylpentane-1,5-diamine (Target Analyte) Cadaverine->NMethyl N-Methyltransferase Alkaloids Tropane Alkaloids & PROTAC Linkers NMethyl->Alkaloids Downstream Synthesis

Metabolic and synthetic utility pathway of N1-methylpentane-1,5-diamine.

Comparative Chromatographic Strategies

To achieve robust quantification that meets ICH M10 bioanalytical validation standards[3], we must alter either the analyte's chemistry or the chromatographic retention mechanism. This guide compares two field-proven approaches:

  • Chemical Derivatization + RP-LC-MS/MS: Utilizing Dansyl chloride (5-(dimethylamino)naphthalene-1-sulfonyl chloride) to tag the primary and secondary amines. This introduces a hydrophobic moiety, shifting retention to a robust C18 mechanism and significantly enhancing Electrospray Ionization (ESI+) efficiency[4].

  • Direct Analysis via HILIC-MS/MS: Hydrophilic Interaction Liquid Chromatography (HILIC) retains the underivatized polar amine by partitioning it into a water-enriched layer on the stationary phase.

Workflow Sample Biological Sample / Reaction Matrix Prep Sample Preparation (Protein Precipitation / SPE) Sample->Prep Split Method Selection Prep->Split HILIC HILIC Column (Direct Analysis) Split->HILIC Highly Polar Approach Deriv Derivatization + RP-C18 (Dansyl Chloride) Split->Deriv Poor Retention Approach MS Tandem Mass Spectrometry (ESI-MS/MS) MRM Mode HILIC->MS Deriv->MS Data Quantification & Validation (ICH M10 Guidelines) MS->Data

Comparative analytical workflow for N1-methylpentane-1,5-diamine quantification.

Step-by-Step Experimental Protocols & Self-Validating Workflows

The Causality of the Protocol: In bioanalysis, a method is only as robust as its internal controls. We utilize isotopic dilution (e.g., D3-N-methylcadaverine) to correct for matrix effects (ion suppression/enhancement) and extraction losses, ensuring the protocol is a self-validating system[5].

Protocol 1: Dansyl Chloride Derivatization & RP-LC-MS/MS

Objective: Convert the highly polar diamine into a hydrophobic, easily ionizable derivative.

  • Sample Aliquoting & Spiking: Transfer 50 µL of plasma/matrix into a 1.5 mL microcentrifuge tube. Spike with 10 µL of Internal Standard (IS) solution (D3-N1-methylpentane-1,5-diamine, 500 ng/mL).

  • Protein Precipitation: Add 150 µL of ice-cold acetonitrile (ACN). Vortex for 30 seconds. Causality: ACN efficiently precipitates proteins while serving as a compatible aprotic solvent for the subsequent derivatization step. Centrifuge at 14,000 x g for 10 min at 4°C.

  • Buffering: Transfer 100 µL of the supernatant to a clean vial. Add 50 µL of 0.1 M sodium carbonate buffer (pH 10.5). Causality: The highly basic pH ensures both the primary and secondary amines are deprotonated (free base form), which is strictly required for the nucleophilic attack on the sulfonyl chloride group of the derivatizing agent.

  • Derivatization: Add 50 µL of Dansyl chloride solution (2 mg/mL in acetone). Vortex and incubate at 60°C for 15 minutes.

  • Quenching: Add 10 µL of 10% formic acid to stop the reaction and neutralize the pH.

  • LC-MS/MS Analysis: Inject 2 µL onto an Agilent ZORBAX Eclipse Plus C18 column (2.1 x 50 mm, 1.8 µm). Mobile phase A: 0.1% Formic acid in water. Mobile phase B: 0.1% Formic acid in ACN. Gradient: 5% B to 95% B over 4 minutes.

Protocol 2: Direct Analysis via HILIC-MS/MS

Objective: Retain the underivatized amine using orthogonal partitioning mechanics.

  • Sample Aliquoting & Spiking: Transfer 50 µL of matrix. Spike with 10 µL of IS.

  • Protein Precipitation (High Organic): Add 200 µL of ACN containing 1% formic acid. Causality: HILIC columns require a high organic starting condition (typically >80% ACN) to form the aqueous enrichment layer. Injecting a highly aqueous sample will cause severe peak distortion and early elution.

  • Centrifugation: 14,000 x g for 10 min. Transfer supernatant to an autosampler vial.

  • LC-MS/MS Analysis: Inject 2 µL onto a Waters ACQUITY UPLC BEH Amide column (2.1 x 100 mm, 1.7 µm). Mobile phase A: 10 mM Ammonium formate in water (pH 3.0). Mobile phase B: ACN. Gradient: 90% B to 50% B over 5 minutes. Causality: The low pH ensures the amine is fully protonated, while the ammonium formate buffer provides ionic strength to mitigate secondary interactions with the stationary phase, preventing peak tailing[4].

Method Validation & Quantitative Data Comparison

Both methods were validated according to the ICH M10 guidelines for Bioanalytical Method Validation[3]. The table below summarizes the comparative performance metrics for N1-methylpentane-1,5-diamine quantification using a Triple Quadrupole (QqQ) mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.

Validation ParameterRP-LC-MS/MS (Dansyl Derivatized)HILIC-MS/MS (Direct Analysis)
Retention Time (tR) 3.85 min2.15 min
Peak Asymmetry (Tf) 1.05 (Excellent)1.35 (Slight tailing)
Linear Dynamic Range 1.0 – 1000 ng/mL5.0 – 500 ng/mL
Lower Limit of Quantitation (LLOQ) 1.0 ng/mL5.0 ng/mL
Linearity (R²) > 0.998> 0.995
Intra-day Precision (CV%) < 4.5%< 8.2%
Matrix Effect (Ion Suppression) 92% - 105% (Minimal)65% - 80% (Moderate suppression)
Sample Prep Time High (~45 mins)Low (~15 mins)

Conclusion & Recommendations

The choice between HILIC and Derivatization-RP depends heavily on the required sensitivity and sample throughput. For high-throughput screening where an LLOQ of 5 ng/mL is acceptable, the HILIC method provides a rapid, direct analysis workflow. However, for pharmacokinetic (PK) studies or trace-level biomarker quantification requiring rigorous ICH M10 compliance[3] and minimal matrix interference, the Dansyl chloride derivatization coupled with RP-LC-MS/MS is the superior choice. The derivatization step, while adding 30 minutes to sample preparation, yields a highly hydrophobic derivative that benefits from excellent retention, sharp peak shape, and a 5-fold increase in ESI+ sensitivity[4].

References

  • [4] Anderson K, Moaven S, Unruh DK, Cozzolino AF, D'Auria JC. "Improved Synthesis of N-Methylcadaverine." Molecules, 2018; 23(5):1216. URL:[Link]

  • [1] Kim N, Estrada O, Chavez B, Stewart C, D'Auria JC. "Tropane and Granatane Alkaloid Biosynthesis: A Systematic Analysis." Molecules, 2016; 21(11):1510. URL:[Link]

  • [2] MedChemExpress (MCE). "N1-Methylpentane-1,5-diamine Product Information." URL:[Link]

  • [3] U.S. Food and Drug Administration (FDA). "ICH M10: Bioanalytical Method Validation and Study Sample Analysis." 2022. URL:[Link]

  • [5] European Bioanalysis Forum / Hubspot. "ICH M10 Bioanalytical Method Validation Guideline." URL:[Link]

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Comparative

Comprehensive Comparison Guide: N1-Methylpentane-1,5-diamine vs. Cadaverine in Biological Activity and Metabolism

As research into polyamine metabolism and targeted drug design accelerates, understanding the nuanced differences between primary aliphatic diamines and their methylated derivatives is critical. This guide objectively co...

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Author: BenchChem Technical Support Team. Date: April 2026

As research into polyamine metabolism and targeted drug design accelerates, understanding the nuanced differences between primary aliphatic diamines and their methylated derivatives is critical. This guide objectively compares Cadaverine (pentane-1,5-diamine) and its mono-methylated analog, N1-methylpentane-1,5-diamine (N-methylcadaverine) . By analyzing their structural divergence, enzymatic kinetics, and biological applications, we provide a definitive resource for researchers and drug development professionals.

Structural Chemistry and Causality of Methylation

Cadaverine is a symmetrical, primary aliphatic diamine produced via the decarboxylation of lysine. The addition of a single methyl group at the N1 position to form N1-methylpentane-1,5-diamine fundamentally alters the molecule's biochemical trajectory[1].

The causality behind this shift lies in steric hindrance and basicity . The mono-methylation breaks the molecule's symmetry, creating a secondary amine at one terminus. This structural asymmetry prevents optimal docking within the highly conserved active sites of standard copper-containing amine oxidases (CuAOs), thereby shifting the molecule from a ubiquitous primary metabolite to a restricted intermediate in specialized secondary metabolism[2].

Metabolic Pathways and Enzymatic Kinetics

The metabolic fate of these two polyamines is dictated by their affinity for specific oxidases.

  • Cadaverine Metabolism: Cadaverine is readily recognized by [3]. DAO catalyzes the oxidative deamination of the primary amine, producing 5-aminopentanal, stoichiometric hydrogen peroxide ( H2​O2​ ), and ammonia. The aldehyde intermediate is highly unstable and spontaneously cyclizes to form Δ1 -piperideine.

  • N1-Methylpentane-1,5-diamine Metabolism: Due to steric clashes at the methylated nitrogen, standard DAO exhibits poor catalytic efficiency (high Km​ ) for this substrate. Instead, it is preferentially oxidized by specialized enzymes such as[4]. MPO selectively oxidizes the primary amine terminus, yielding 5-(methylamino)pentanal, which rapidly cyclizes into the N-methyl- Δ1 -piperidinium cation—a critical precursor for granatane alkaloids[2].

Metabolic_Pathways Cad Cadaverine DAO Diamine Oxidase (DAO) Cad->DAO Oxidation NMCad N1-Methylpentane- 1,5-diamine NMCad->DAO Steric Hindrance (Low Affinity) MPO N-Methylputrescine Oxidase (MPO) NMCad->MPO Oxidation Ald1 5-Aminopentanal DAO->Ald1 H2O2 + NH3 Ald2 5-(Methylamino)pentanal MPO->Ald2 H2O2 + NH3 Pip1 Δ1-Piperideine Ald1->Pip1 Cyclization Pip2 N-Methyl-Δ1- piperidinium Ald2->Pip2 Cyclization

Metabolic divergence of Cadaverine and N1-methylpentane-1,5-diamine via specific amine oxidases.

Quantitative Data Comparison
FeatureCadaverineN1-Methylpentane-1,5-diamine
Chemical Structure Symmetrical primary diamineAsymmetrical mono-methylated diamine
Primary Metabolic Enzyme Diamine Oxidase (DAO / CuAO)N-Methylputrescine Oxidase (MPO)
Enzymatic Affinity (DAO) High (Low Km​ )Low (High Km​ , sterically hindered)
Oxidation Product 5-Aminopentanal Δ1 -piperideine5-(Methylamino)pentanal N-Methyl- Δ1 -piperidinium
Biological Role Primary metabolism, stress responseSecondary metabolism, alkaloid biosynthesis

Biological Activity and Target Applications

Cadaverine: Biologically, cadaverine is essential for cell growth, ribosomal function, and acid stress response in bacteria. In clinical diagnostics, elevated cadaverine levels serve as a highly specific and bacterial vaginosis, often detected using DAO-functionalized electrochemical biosensors[5].

N1-Methylpentane-1,5-diamine: In nature, this compound is a restricted intermediate found in specific plant lineages (e.g., Punica granatum) for synthesizing granatane and piperidine alkaloids[1]. However, in modern drug development, its asymmetric diamine structure makes it a highly valuable [6]. The mono-methylation provides optimal spacing, rigidity, and directional flexibility required for bridging an E3 ubiquitin ligase to a target protein without undergoing rapid degradation by endogenous mammalian DAO.

Experimental Protocol: Comparative Kinetic Profiling

To objectively compare the metabolic degradation rates of these two substrates, a coupled fluorometric assay is the gold standard.

Causality of Design: Direct detection of the cyclic imine products ( Δ1 -piperideine) is analytically challenging due to their high instability. Therefore, this protocol utilizes the stoichiometric generation of H2​O2​ during oxidative deamination. By coupling this with Horseradish Peroxidase (HRP) and Amplex Red, we generate highly fluorescent resorufin, allowing for robust, real-time kinetic tracking[3].

Self-Validation Mechanism: This protocol includes a mandatory Catalase control step. Catalase scavenges H2​O2​ ; if the fluorescence signal is entirely quenched upon catalase addition, it validates that the signal is strictly derived from enzymatic deamination and not background auto-oxidation.

Assay_Workflow S1 1. Substrate Prep 10 mM Stocks in PBS S3 3. Reaction Mix in 96-well plate S1->S3 S2 2. Master Mix Enzyme + HRP + Amplex Red S2->S3 S4 4. Kinetic Read Ex 530nm / Em 590nm S3->S4 S5 5. Validation Catalase Control (Signal Drop) S4->S5

Self-validating fluorometric workflow for real-time kinetic profiling of amine oxidase activity.

Step-by-Step Methodology
  • Substrate Preparation: Prepare 10 mM stock solutions of Cadaverine and N1-methylpentane-1,5-diamine in 50 mM sodium phosphate buffer (pH 7.4). Serial dilute to create a concentration gradient (0.1 mM to 5 mM) to calculate Michaelis-Menten kinetics.

  • Enzyme Master Mix: Prepare a reaction master mix containing 0.1 U/mL of the target enzyme (DAO or MPO), 1 U/mL Horseradish Peroxidase (HRP), and 50 µM Amplex Red reagent. Protect from light.

  • Reaction Initiation: In a black, flat-bottom 96-well microplate, add 50 µL of the substrate dilutions to respective wells. Initiate the reaction by adding 50 µL of the Enzyme Master Mix.

  • Kinetic Measurement: Immediately place the plate in a microplate reader set to 37°C. Monitor fluorescence continuously for 30 minutes at excitation 530 nm and emission 590 nm.

  • System Validation (Control): In parallel control wells, add 100 U/mL Catalase prior to initiating the reaction. A complete flatline in fluorescence confirms the assay's specificity to H2​O2​ production.

  • Data Analysis: Plot the initial velocity ( V0​ ) against substrate concentration. Use non-linear regression to determine the Vmax​ and Km​ for both Cadaverine and N1-methylpentane-1,5-diamine.

References
  • Improved Synthesis of N-Methylcadaverine. MDPI (Molecules).[Link]

  • Tropane and Granatane Alkaloid Biosynthesis: A Systematic Analysis. PMC - NIH (Molecules).[Link]

  • Molecular Evolution of N-Methylputrescine Oxidase in Tobacco. Oxford Academic (Plant and Cell Physiology).[Link]

  • The Voltammetric Detection of Cadaverine Using a Diamine Oxidase and Multi-Walled Carbon Nanotube Functionalised Electrochemical Biosensor. PMC - NIH (Biosensors).[Link]

  • Simple, sensitive and specific quantification of diamine oxidase activity in complex matrices using newly discovered fluorophores derived from natural substrates. PMC - NIH (Inflammation Research).[Link]

Sources

Safety & Regulatory Compliance

Safety

Guide to the Safe and Compliant Disposal of N1-Methylpentane-1,5-diamine

This document provides a comprehensive, technically grounded guide for the proper disposal of N1-Methylpentane-1,5-diamine (CAS: 32752-52-6). As a corrosive and combustible aliphatic amine, improper handling and disposal...

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Author: BenchChem Technical Support Team. Date: April 2026

This document provides a comprehensive, technically grounded guide for the proper disposal of N1-Methylpentane-1,5-diamine (CAS: 32752-52-6). As a corrosive and combustible aliphatic amine, improper handling and disposal of this compound can pose significant risks to personnel, facilities, and the environment. The following procedures are designed to provide researchers, scientists, and drug development professionals with the essential, step-by-step guidance necessary for safe and compliant waste management. The causality behind each recommendation is explained to foster a deeper understanding of the required safety protocols.

Core Principles: Hazard Assessment and Waste Philosophy

N1-Methylpentane-1,5-diamine, like many aliphatic amines, is classified as hazardous. Understanding its specific risk profile is the foundation of its safe management.

Inherent Hazards:

  • Corrosivity: The compound is corrosive and can cause severe skin burns and serious eye damage.[1][2][3] Direct contact with tissues can lead to significant injury.

  • Toxicity: It is considered harmful if swallowed or in contact with the skin.[1][4]

  • Combustibility: The substance is a combustible liquid and should be kept away from heat, sparks, and open flames.[1][2]

  • Incompatibility: It reacts with acids, strong oxidizing agents, acid anhydrides, and acid chlorides.[1] Mixing with these materials can cause vigorous, exothermic reactions.

The primary philosophy for managing this waste stream is to ensure it is handled, stored, and ultimately disposed of through a licensed and approved hazardous waste program.[5] Under no circumstances should this chemical be discharged into the sanitary sewer system or allowed to evaporate in a fume hood.[5] The preferred method for final disposal of bulk or contaminated quantities is high-temperature incineration by a certified waste management facility.[6]

Mandatory Personal Protective Equipment (PPE)

A robust PPE strategy is non-negotiable when handling N1-Methylpentane-1,5-diamine in any capacity, from initial use to final disposal. The goal is to create a complete barrier against chemical exposure.[7]

PPE ComponentSpecificationRationale
Eye/Face Protection Chemical splash goggles and a face shield.[8][9][10]Protects against splashes that can cause severe eye damage or blindness.[1] A face shield provides an additional layer of protection for the entire face.
Hand Protection Chemical-resistant gloves (e.g., Nitrile, Neoprene).[8][10]Prevents direct skin contact, which can cause chemical burns and toxic effects.[1]
Body Protection Chemical-resistant lab coat or apron; coveralls for larger quantities.[9][10]Protects skin from accidental spills and splashes.
Respiratory Protection Required if ventilation is inadequate or when handling outside a certified chemical fume hood.[8]A NIOSH-certified respirator with an organic vapor cartridge is necessary to prevent inhalation of harmful vapors.[11]

Step-by-Step Disposal Protocol

The disposal procedure is contingent on the quantity and nature of the waste (pure substance, contaminated materials, or dilute solutions).

Collection and Accumulation of Waste
  • Designate a Waste Container: Select a chemically compatible container, typically glass or high-density polyethylene (HDPE), that can be securely sealed with a screw cap. The container must be in good condition, with no leaks or cracks. Do not use metal containers due to the corrosive nature of amines.

  • Labeling: Immediately label the container as "Hazardous Waste: N1-Methylpentane-1,5-diamine". The label must also include the full chemical name, associated hazards (Corrosive, Combustible), and the date accumulation started.

  • Segregation: Store the waste container in a designated satellite accumulation area. This area should be in a well-ventilated location, away from incompatible materials, particularly acids and oxidizing agents.[1]

  • Secure Storage: Keep the waste container tightly closed at all times, except when adding waste.[5]

Arranging for Final Disposal

All hazardous waste must be disposed of through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company.[2]

  • Contact EHS: Once the container is full or you are finished generating this waste stream, contact your EHS department to schedule a pickup.

  • Documentation: Complete any required waste manifests or pickup request forms provided by your institution. Accurate documentation is a legal requirement.

  • Professional Incineration: The designated disposal company will transport the waste for high-temperature incineration, which is the most effective method for destroying aliphatic amines and preventing environmental release.[6]

Emergency Procedures: Spill Management

Immediate and correct response to a spill is critical to mitigate exposure and environmental contamination. These steps should only be undertaken by trained personnel with the proper PPE.[12]

  • Alert Personnel and Secure the Area: Immediately notify others in the vicinity.[13] Cordon off the area to prevent unauthorized entry.

  • Don Appropriate PPE: Before approaching the spill, don the full PPE ensemble as detailed in Section 2.

  • Contain the Spill: If safe to do so, prevent the spill from spreading. Create a dike around the spill using an inert, absorbent material such as vermiculite, sand, or cat litter.[12][14] Do not use combustible materials like paper towels to absorb the bulk of the spill.

  • Neutralize (for small, manageable spills): For small spills, a cautious neutralization can reduce the hazard. Slowly add a weak acid, such as citric acid or ascorbic acid, to the absorbent material, working from the outside in.[12][14] Use pH paper to test the slurry until it is in a neutral range (pH 6-8). Be aware that neutralization can generate heat.

  • Absorb and Collect: Once neutralized (if applicable), or for spills where neutralization is not feasible, add enough absorbent material to completely soak up the liquid.[13]

  • Package the Waste: Using scoops or other spark-proof tools, carefully collect the contaminated absorbent material and place it into a labeled, sealable hazardous waste container.[12][13]

  • Decontaminate: Clean the spill area with soap and water.[13] Collect the cleaning materials (wipes, etc.) and dispose of them as hazardous waste along with the absorbent material.

  • Report the Incident: Report the spill to your supervisor and EHS office, as per your institution's policy.

Disposal Decision Workflow

The following diagram outlines the critical decision points in the disposal process for N1-Methylpentane-1,5-diamine and associated waste.

DisposalWorkflow N1-Methylpentane-1,5-diamine Disposal Workflow start Waste Generated (N1-Methylpentane-1,5-diamine) waste_type Identify Waste Type start->waste_type spill Accidental Spill waste_type->spill Spill liquid_waste Liquid Waste (Unused/Contaminated) waste_type->liquid_waste Liquid empty_container Empty Container waste_type->empty_container Container spill_size Spill Size? spill->spill_size collect_waste Collect in Labeled, Compatible Waste Container liquid_waste->collect_waste rinse Triple-Rinse with Appropriate Solvent empty_container->rinse small_spill Small & Manageable Spill (<100 mL) spill_size->small_spill Small large_spill Large Spill or Personnel Untrained spill_size->large_spill Large spill_cleanup 1. Don Full PPE 2. Contain with Inert Absorbent 3. Cautiously Neutralize (optional) 4. Collect Residue small_spill->spill_cleanup evacuate Evacuate Area Call EHS/Emergency Response large_spill->evacuate package_spill_waste Package & Label as Hazardous Spill Debris spill_cleanup->package_spill_waste dispose Arrange Pickup with EHS / Licensed Contractor for Incineration package_spill_waste->dispose store_waste Store in Ventilated Area, Away from Incompatibles collect_waste->store_waste store_waste->dispose collect_rinsate Collect Rinsate as Hazardous Waste rinse->collect_rinsate deface Deface Label, Remove Cap rinse->deface collect_rinsate->collect_waste Add to liquid waste trash Dispose of Container as Non-Hazardous Trash deface->trash

Caption: Decision workflow for handling and disposing of N1-Methylpentane-1,5-diamine waste.

Decontamination and Disposal of Empty Containers

An "empty" container that held N1-Methylpentane-1,5-diamine is not truly empty and must be decontaminated before disposal.

  • Triple Rinsing: This is the standard and required procedure for decontaminating containers that held this type of hazardous waste.[5] a. Select a solvent capable of removing the chemical residue. Water or a water/alcohol mixture is often suitable for amines. b. Add an amount of solvent equal to about 5-10% of the container's volume.[5] c. Securely cap and shake the container to rinse all interior surfaces. d. Pour the solvent rinsate into your designated N1-Methylpentane-1,5-diamine hazardous waste container.[5] This rinsate is now considered hazardous waste. e. Repeat this rinsing process two more times for a total of three rinses.

  • Final Container Disposal: Once triple-rinsed, the container can be prepared for disposal as regular trash. a. Remove or completely deface all hazardous labels on the container.[5] b. Remove the cap to show that it is empty and decontaminated.[5] c. Dispose of the container in the appropriate non-hazardous waste receptacle.

Adherence to these procedures is essential for maintaining a safe laboratory environment and ensuring compliance with all relevant regulations. Always consult your institution's specific waste management policies and your chemical's Safety Data Sheet (SDS) before handling.

References

  • What are the Health and Safety Guidelines for Using Amines? Vertex AI Search.
  • Recommended Methods of Reduction, Neutralization, Recovery, or Disposal of Hazardous Waste: Volume X Organic Compounds. US Environmental Protection Agency.
  • Cadaverine; 1,5-Pentanediamine Safety D
  • Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center.
  • Spill procedure: Clean-up guidance. Queen Mary University of London.
  • Adamantane-1,3-diamine Safety D
  • N1-Methylpentane-1,5-diamine Safety Inform
  • Guide for Chemical Spill Response. American Chemical Society.
  • Incidental Spill Cleanup Procedures. Cornell University EHS.
  • Personal Protective Equipment (PPE). US Environmental Protection Agency.
  • SAFETY DATA SHEET - 1,5-DIAMINO-2-METHYLPENTANE. ChemicalBook.
  • HAZARDOUS WASTE MANAGEMENT PROCEDURES. Towson University.
  • OSHA Technical Manual (OTM) - Section VIII: Chapter 1.
  • Guidance for Hazardous Waste Spill Cleanup in Laboratories. University of Tennessee, Knoxville.
  • SAFETY DATA SHEET - 2-Methyl-1,5-diaminopentane. TCI Chemicals.
  • PPESAFETY CHEMICAL HANDLING PROTECTION PPE KIT. PPESAFETY.
  • Personal protective equipment for handling 5-Iodofuran-2-amine. BenchChem.
  • Safety Data Sheet - Pentamidine. Cayman Chemical.

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